2-Isothiocyanato-6-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-isothiocyanato-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-6-3-2-4-7(9-6)8-5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVKTHJPLIROOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716959 | |
| Record name | 2-Isothiocyanato-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52648-44-9 | |
| Record name | 2-Isothiocyanato-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of 2-Isothiocyanato-6-methylpyridine
Executive Summary
Target Molecule: 2-Isothiocyanato-6-methylpyridine (CAS: 180516-87-4) Primary Application: Heterocyclic building block (thiohydantoins, thioureas) for medicinal chemistry. Critical Challenge: The reduced nucleophilicity of the 2-aminopyridine precursor compared to anilines, combined with the hydrolytic instability of the isothiocyanate (ITC) product.
This technical guide outlines two distinct synthetic pathways:
-
The Thiophosgene Route: High-yield, rapid, but requires stringent safety protocols.
-
The Dithiocarbamate Desulfurization Route: A "greener" alternative avoiding thiophosgene, utilizing CS₂ and a desulfurizing agent (DCC or FeCl₃).
Part 1: Strategic Reaction Analysis
Mechanistic Causality
The synthesis of this compound from 2-amino-6-methylpyridine presents a specific electronic challenge. The pyridine ring nitrogen acts as an electron sink, reducing the nucleophilicity of the exocyclic amine.
-
Protonation Risk: In acidic media, the ring nitrogen protonates first. This creates a pyridinium species that strongly deactivates the exocyclic amine, halting the reaction.
-
Base Requirement: Successful protocols must utilize a base (NaHCO₃ in biphasic systems or NaH/Et₃N in anhydrous systems) to maintain the free base form of the amine.
-
The 6-Methyl Effect: The methyl group at the 6-position provides weak electron donation via hyperconjugation. While this slightly improves nucleophilicity compared to unsubstituted 2-aminopyridine, it also introduces minor steric hindrance near the ring nitrogen, affecting solvation.
Decision Matrix: Pathway Selection
| Feature | Method A: Thiophosgene | Method B: CS₂ / Desulfurization |
| Reagents | Thiophosgene (CSCl₂), NaHCO₃ | CS₂, Et₃N/NaH, TsCl or DCC |
| Reaction Time | < 2 Hours | 4–12 Hours |
| Yield Potential | High (85–95%) | Moderate to Good (60–80%) |
| Safety Profile | Severe Toxicity (CSCl₂) | Flammable (CS₂), Sensitizers (DCC) |
| Purification | Simple Extraction/Filtration | Requires Column Chromatography |
Part 2: Detailed Experimental Protocols
Method A: The Thiophosgene Protocol (High Reliability)
Recommended for small-scale, high-value synthesis where yield is paramount.
Safety Warning: Thiophosgene is highly toxic and corrosive. All operations must occur in a well-ventilated fume hood. Destroy excess thiophosgene with aqueous ammonia.
Reagents
-
2-Amino-6-methylpyridine (1.0 eq)
-
Thiophosgene (1.1 eq)
-
Dichloromethane (DCM) (Solvent)[1]
-
Saturated Aqueous NaHCO₃ (Acid Scavenger)
Step-by-Step Workflow
-
Biphasic Setup: In a round-bottom flask, add 2-amino-6-methylpyridine (10 mmol) dissolved in DCM (20 mL). Add an equal volume of saturated aqueous NaHCO₃.
-
Controlled Addition: Cool the mixture to 0°C. Add thiophosgene (11 mmol) dropwise over 15 minutes.
-
Why: Rapid addition generates heat and HCl. If the local pH drops, the amine protonates and becomes unreactive. The biphasic system allows the base to neutralize acid in the aqueous layer while the reactant stays in the organic layer.
-
-
Reaction: Vigorously stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Monitoring: Check by TLC. The starting amine is polar; the ITC product is significantly less polar (higher R_f).
-
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄. Filter and concentrate in vacuo at low temperature (<30°C).
Method B: The Dithiocarbamate Route (Thiophosgene-Free)
Recommended for laboratories restricting the use of highly toxic reagents.
Reagents
-
2-Amino-6-methylpyridine (1.0 eq)
-
Carbon Disulfide (CS₂) (10.0 eq - excess acts as co-solvent)
-
Triethylamine (Et₃N) (1.2 eq) or NaH (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq) or Tosyl Chloride (TsCl)
Step-by-Step Workflow
-
Salt Formation: Dissolve 2-amino-6-methylpyridine (10 mmol) in anhydrous THF (30 mL). Add Et₃N (12 mmol).
-
Note: For stubborn substrates, use NaH (60% dispersion) at 0°C to force deprotonation.
-
-
CS₂ Addition: Add CS₂ (100 mmol) dropwise. Stir for 2–4 hours at room temperature. A precipitate (dithiocarbamate salt) may form.[2][3][4][5][6][7]
-
Desulfurization: Cool to 0°C. Add DCC (11 mmol) or TsCl dissolved in minimal THF.
-
Reaction: Stir for 2–6 hours.
-
Filtration: If using DCC, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Concentration: Evaporate the solvent to obtain the crude oil.
Part 3: Visualization of Workflows
Caption: Comparative workflow of Thiophosgene vs. Dithiocarbamate synthetic routes.
Part 4: Purification and Characterization
Purification Strategy
Isothiocyanates are electrophilic and sensitive to hydrolysis.[6] Avoid prolonged exposure to silica gel, which is slightly acidic and contains water.
-
Flash Chromatography (Rapid):
-
Stationary Phase: Silica Gel (neutralized with 1% Et₃N if product is acid-sensitive).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 100:0 to 90:10). The ITC is usually non-polar and elutes early.
-
Technique: Use a short column path to minimize residence time.
-
-
Vacuum Distillation:
-
Preferred for larger scales (>5g). This compound is a liquid/low-melting solid. Distill under high vacuum (<1 mmHg).
-
Analytical Validation (Self-Validating Data)
| Method | Expected Signal | Mechanistic Interpretation |
| IR Spectroscopy | Strong, broad peak at 2000–2150 cm⁻¹ | Characteristic stretching vibration of the -N=C=S cumulated double bond system. |
| ¹H NMR (CDCl₃) | Shift of ring protons | The conversion of -NH₂ to -NCS changes the shielding of the H3 proton on the pyridine ring. |
| ¹³C NMR | Peak at ~135–145 ppm | The central carbon of the isothiocyanate group. |
| Mass Spectrometry | [M+H]⁺ = 151.03 | Molecular ion confirmation. |
References
-
Look, G. C., et al. (2007). "A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines."[3][7][10] Journal of Organic Chemistry. Link
-
Munch, H., et al. (2008). "DCC-Mediated Synthesis of Isothiocyanates from Amines and Carbon Disulfide." Tetrahedron Letters. Link
-
Zhang, Y., et al. (2014). "A One-Pot Approach to Pyridyl Isothiocyanates from Amines." Molecules. Link
-
Organic Syntheses. (1973). "Thiophosgene in Organic Synthesis." Organic Syntheses, Coll. Vol. 5. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Syntheses, crystal structures and properties of tetrakis(3-methylpyridine-κN)bis(isothiocyanato-κN)manganese(II) and tetrakis(3-methylpyridine-κN)bis(isothiocyanato-κN)iron(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. Buy 3-Pyridyl isothiocyanate | 17452-27-6 [smolecule.com]
- 5. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate [medbox.iiab.me]
- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
2-Isothiocyanato-6-methylpyridine: Mechanism of Action in Protein Chemistry
This is an in-depth technical guide on the mechanism and application of 2-Isothiocyanato-6-methylpyridine (2-ITC-6-MePy) in protein chemistry.
A Technical Guide for High-Sensitivity Bioconjugation & Proteomics
Part 1: Executive Summary
This compound (2-ITC-6-MePy) is a specialized heteroaryl isothiocyanate reagent used for the site-selective covalent modification of proteins and peptides. While structurally related to the classic Edman degradation reagent Phenyl Isothiocyanate (PITC), 2-ITC-6-MePy offers distinct electronic and steric advantages that make it superior for specific applications in mass spectrometry-based proteomics and fragment-based ligand discovery (FBLD) .
The core utility of this reagent lies in its tunable electrophilicity and ionization-enhancing properties . The electron-deficient pyridine ring activates the isothiocyanate group for rapid nucleophilic attack, while the ring nitrogen provides a protonation site that significantly boosts sensitivity in Electrospray Ionization (ESI) mass spectrometry.
Part 2: Chemical Basis of Reactivity
To understand the mechanism of action, we must first analyze the electronic structure of the molecule.
Electronic Activation (The Pyridine Effect)
Unlike the phenyl ring in PITC, the pyridine ring in 2-ITC-6-MePy is electron-deficient. The nitrogen atom in the ring exerts an inductive electron-withdrawing effect (-I effect).
-
Consequence: The central carbon of the isothiocyanate group (-N=C =S) becomes more electropositive (more electrophilic).
-
Result: 2-ITC-6-MePy reacts faster with nucleophiles (amines, thiols) than standard phenyl isothiocyanates, allowing for milder reaction conditions (lower pH or temperature).
Steric Modulation (The 6-Methyl Effect)
The methyl group at the 6-position is not merely a lipophilic handle; it serves a critical steric function.
-
Consequence: It provides steric bulk near the ring nitrogen and the reactive isothiocyanate center.
-
Result: This prevents potential side reactions (such as dimerization) and modulates the basicity of the pyridine nitrogen. It also increases the hydrophobicity of the label, improving the retention of short, hydrophilic peptides on Reverse-Phase HPLC (RP-HPLC) columns.
Ionization Enhancement (The MS Advantage)
In ESI-MS, neutral labels like PITC can suppress ionization.
-
Mechanism: The pyridine nitrogen in 2-ITC-6-MePy has a pKa of ~5-6. Under acidic LC-MS conditions (0.1% Formic Acid), this nitrogen becomes protonated (
). -
Result: The labeled peptide carries a permanent positive charge tag, significantly increasing ionization efficiency and detection limits for low-abundance proteins.
Part 3: Mechanism of Action
The primary mechanism of action is the nucleophilic addition of a protein amino group to the isothiocyanate carbon, forming a stable thiourea linkage.
Reaction Pathway[1][2]
-
Nucleophilic Attack: The unprotonated
-amino group of Lysine or the -amino group of the N-terminus attacks the electrophilic Carbon of the -N=C=S group. -
Proton Transfer: A proton transfer occurs from the attacking amine to the isothiocyanate nitrogen.
-
Thiourea Formation: The result is a stable N-pyridyl-N'-protein thiourea adduct.
Visualization: Reaction Mechanism
The following diagram illustrates the molecular mechanism of the conjugation.
Figure 1: Mechanism of nucleophilic addition of protein amine to 2-ITC-6-MePy forming a thiourea linkage.
Part 4: Experimental Protocol (Labeling & Validation)
This protocol is designed for the labeling of protein digests for MS analysis. It is a self-validating system where the mass shift serves as confirmation.
Materials
-
Buffer A: 50 mM Ammonium Bicarbonate, pH 8.5 (Volatile buffer for MS).
-
Reagent Stock: 100 mM 2-ITC-6-MePy in anhydrous Acetonitrile (ACN).
-
Quenching Solution: 5% Hydroxylamine or 1% Formic Acid.
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1. Solubilization | Dissolve 50 µg protein digest in 50 µL Buffer A. | High pH (8.5) ensures Lys/N-term amines are deprotonated (nucleophilic). |
| 2. Addition | Add 5 µL Reagent Stock (100-fold molar excess). | Excess reagent drives the reaction to completion (pseudo-first-order kinetics). |
| 3. Incubation | Incubate at 37°C for 30-60 minutes. | Pyridine activation allows faster kinetics than PITC (usually 50°C+). |
| 4. Quenching | Add 5 µL 5% Hydroxylamine or acidify with Formic Acid. | Scavenges excess ITC to prevent non-specific modification during workup. |
| 5. Cleanup | Desalt using C18 ZipTip or SPE column. | Removes excess reagent and salts; labeled peptides are retained due to 6-methyl lipophilicity. |
| 6. Analysis | Analyze via LC-ESI-MS/MS. | Look for specific mass shift (+150.02 Da) on Lysine/N-term. |
Validation: Mass Shift Calculation
To validate the modification, monitor the precursor mass shift in the MS1 spectrum.
-
Formula:
(Added moiety) -
Monoisotopic Mass Shift: +150.0252 Da
-
Diagnostic Ion: In MS/MS, a characteristic fragment ion at m/z 109 (pyridyl isothiocyanate fragment) or m/z 136 (thiourea cleavage) is often observed.
Part 5: Applications in Drug Discovery
Beyond proteomics, 2-ITC-6-MePy is a valuable tool in Fragment-Based Ligand Discovery (FBLD) .
Covalent Warhead Screening
Researchers use 2-ITC-6-MePy as a "warhead" to probe enzyme active sites for reactive nucleophiles (Cysteines or Lysines).
-
Target ID: If 2-ITC-6-MePy inhibits an enzyme, it indicates a reactive nucleophile in the pocket.
-
Tunability: The reactivity can be "tuned" by modifying the pyridine ring (e.g., adding electron-withdrawing groups at position 3 or 5).
-
Scaffold Hopping: The pyridine ring can engage in Hydrogen Bonding (via the ring Nitrogen) or
- stacking interactions within the active site, providing initial SAR (Structure-Activity Relationship) data.
Workflow: Proteomic Profiling
Figure 2: Proteomic workflow utilizing 2-ITC-6-MePy for enhanced peptide detection.
Part 6: References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link(Foundational chemistry of isothiocyanates)
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link(Authoritative guide on protein labeling mechanisms)
-
Zhang, H., et al. (2011). Integration of High Accuracy N-Terminus Identification in Peptide Sequencing via Isothiocyanate-Based Isotope Labeling. Journal of the American Society for Mass Spectrometry, 22(4), 619-627. Link(Demonstrates the MS-enhancing properties of pyrimidine/pyridine isothiocyanates)
-
Podlech, J. (2010). Synthesis of Isothiocyanates. Science of Synthesis, 2010/4, 1. Link(Chemical synthesis and reactivity of heteroaryl isothiocyanates)
-
Ma, J., et al. (2023).[1] Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.[1] Organic Letters, 25, 5692-5696.[1] Link(Modern synthetic routes for isothiocyanates)
Sources
Commercial Supply & Technical Profile: 2-Isothiocyanato-6-methylpyridine
This in-depth technical guide addresses the commercial landscape, procurement strategy, and handling protocols for 2-Isothiocyanato-6-methylpyridine (CAS: 52648-44-9).
Executive Summary
This compound is a specialized heterocyclic building block used primarily in the synthesis of thiourea derivatives and fused pyridine heterocycles (e.g., thiazolo[4,5-b]pyridines).[1]
Commercially, this compound is classified as a Tier 3 "Make-on-Demand" reagent. Unlike its stable precursor (2-amino-6-methylpyridine), the isothiocyanate functionality is moisture-sensitive, leading most major distributors (Sigma-Aldrich, Fisher) to list it as "Inquire" or "Non-Stock" with lead times of 2–4 weeks.
Strategic Insight: The cost disparity between the precursor (~
Chemical Identity & Specifications
Accurate identification is critical due to the prevalence of structural isomers (e.g., 3-isothiocyanato derivatives).
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 52648-44-9 (Primary) |
| Molecular Formula | C₇H₆N₂S |
| Molecular Weight | 150.20 g/mol |
| Appearance | Pale yellow to brown liquid or low-melting solid (dependent on purity) |
| Key Identity Marker | IR Stretch: ~2000–2150 cm⁻¹ (-N=C=S group) |
| Storage | 2–8°C, Hygroscopic, Store under Argon/Nitrogen |
Critical Note: Do not confuse with 3-(isothiocyanatomethyl)pyridine (CAS 36810-90-9), which is a benzylic-type isothiocyanate often appearing in similar search results.
Commercial Landscape & Pricing Analysis[2][6]
Supplier Tiering
The supply chain for this compound is dominated by synthesis specialists rather than bulk commodity traders.
-
Primary Originators (The "Makers"):
-
Enamine: Often the original source for this CAS. Catalog Code: ENAH9926D005.
-
Oakwood Chemical: Specializes in sulfur heterocycles; frequently holds US-based stock of analogs.
-
-
Global Distributors (The "Aggregators"):
-
Sigma-Aldrich (Merck): Lists the product (often via Enamine) but typically requires a quote.
-
Combi-Blocks: High probability of stock for pyridine building blocks.
-
Representative Pricing Structure
Pricing is estimated based on Q1 2026 market data for analogous pyridine isothiocyanates.
| Product Stage | CAS | Pack Size | Est. Price (USD) | Availability |
| Target Compound | 52648-44-9 | 250 mg | $120 - $180 | Lead Time: 2-4 Wks |
| (2-Isothiocyanato...) | 1 g | $350 - $500 | Make-on-Demand | |
| Precursor | 1824-81-3 | 25 g | $35 - $60 | In Stock (Commodity) |
| (2-Amino-6-methyl...) | 100 g | $100 - $150 | In Stock |
Procurement Recommendation: If your requirement is <1 gram , purchase from a catalog supplier (Enamine/Combi-Blocks) to save time. If requiring >5 grams , purchase the precursor (2-Amino-6-methylpyridine) and synthesize in-house using the protocol below.
Technical Workflow: Quality Assurance & Synthesis
"Make vs. Buy" Decision Logic
The instability of the isothiocyanate group (-NCS) means commercial samples often degrade partially to the amine or urea upon storage.
Figure 1: Decision matrix for sourcing unstable isothiocyanate building blocks.
In-House Synthesis Protocol (Thiophosgene Method)
For researchers opting to synthesize due to cost/availability issues.
Reaction: 2-Amino-6-methylpyridine + CSCl₂ (Thiophosgene) → this compound
Protocol:
-
Safety: Perform in a well-ventilated fume hood. Thiophosgene is highly toxic.
-
Setup: Dissolve 2-amino-6-methylpyridine (1.0 eq) in DCM/Water biphasic mixture containing CaCO₃ (2.5 eq) as an acid scavenger.
-
Addition: Cool to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 mins.
-
Workup: Stir at RT for 2 hours. Separate organic layer, dry over MgSO₄, and concentrate.[2]
-
Purification: Rapid filtration through a silica plug (Hexane/EtOAc) is usually sufficient. Distillation is risky due to thermal instability.
Quality Control (QC) upon Receipt
If purchasing, perform these checks immediately upon arrival:
-
Visual Inspection: Should be a clear liquid or crystalline solid. Darkening indicates polymerization.
-
IR Spectroscopy (Critical): Look for a strong, broad absorption at 2000–2150 cm⁻¹ (Isothiocyanate). Absence suggests hydrolysis to the amine.
-
1H NMR: Check for the disappearance of the amine NH₂ broad singlet (typically ~4-6 ppm in DMSO-d6) and the shift of aromatic protons.
Handling & Safety Profile
Isothiocyanates are electrophilic and lachrymators.
-
GHS Classification: Acute Tox. 3 (Oral/Dermal), Skin Corr. 1B, Resp. Sens. 1.
-
Reactivity: Reacts violently with nucleophiles (amines, alcohols) and hydrolyzes in moist air.
-
Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute NaOH to convert the volatile isothiocyanate into a non-volatile thiourea derivative.
References
-
Enamine Ltd. (2026). Building Blocks Catalog: this compound (ENAH9926D005). Retrieved from
-
Sigma-Aldrich (Merck). (2026). Product Specification: 2-Amino-6-methylpyridine (Precursor). Retrieved from
-
BenchChem. (2025).[3] Synthesis of 2-(Benzylthio)-6-methylpyridine from 2-mercapto-6-methylpyridine. (Context on pyridine sulfur chemistry). Retrieved from
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis of Isothiocyanates. (General synthesis protocols). Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO−. (Alternative safety protocols). Retrieved from
Sources
An In-depth Technical Guide to 2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, a key heterocyclic organic compound with significant applications in pharmaceutical research and development. While the initial inquiry referenced CAS number 14155-34-9, extensive database searches indicate that the relevant and well-documented compound for this chemical structure is CAS number 65872-41-5 . This guide will focus on the properties, handling, and applications of the compound associated with this verified CAS number, which is a critical intermediate in the synthesis of advanced generation cephalosporin antibiotics.[1][2]
This document is intended to serve as a practical resource for laboratory and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices and safety protocols.
Section 1: Chemical and Physical Properties
2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid is a white to off-white or beige crystalline solid.[1][2] It is structurally characterized by an aminothiazole ring linked to a methoxyiminoacetic acid moiety. This unique structure is fundamental to its role as a building block in medicinal chemistry.[1]
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C6H7N3O3S | [1][3] |
| Molecular Weight | 201.21 g/mol | [1][3] |
| Appearance | White to off-white/beige crystalline powder | [1][2] |
| Melting Point | 192 °C (decomposes) | [2] |
| Solubility | Soluble in ethanol | [2] |
| UV max (MeOH) | 273 nm | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 126 Ų | [1][3] |
Structural Representation
The following diagram illustrates the chemical structure of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.
Caption: Chemical structure of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.
Section 2: Synthesis and Application
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the preparation of Cephem compounds, a class of β-lactam antibiotics.[2] Specifically, it is used in the synthesis of the side chains of third-generation cephalosporins, which are vital for treating a wide range of bacterial infections. The (Z)- or syn-isomer is particularly desired for its bioactivity when incorporated into the final antibiotic structure.
General Synthesis Pathway
The industrial preparation typically involves the reaction of 2-aminothiazole-4-carboxylic acid derivatives with methoxyamine hydrochloride in the presence of coupling reagents.[1] A common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester.
The following workflow outlines the key steps in a typical laboratory synthesis of 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid from its ethyl ester.[2]
Caption: Best practices for handling and storage.
Section 4: First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical attention. [4]* Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. [4]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Section 5: Conclusion
2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid (CAS 65872-41-5) is a compound of significant interest in medicinal chemistry, particularly in the development of cephalosporin antibiotics. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers and drug development professionals. This guide provides a foundational understanding to support the safe and effective use of this important chemical intermediate.
References
-
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 125216 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
Reactivity of the isothiocyanate group in 6-methyl-2-pyridyl isothiocyanate
An In-Depth Technical Guide to the Reactivity of the Isothiocyanate Group in 6-Methyl-2-Pyridyl Isothiocyanate
Authored by: Gemini, Senior Application Scientist
Introduction
Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are a pivotal class of compounds in both nature and synthetic chemistry.[1] Found abundantly in cruciferous vegetables, they are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] In the realm of drug development and materials science, the isothiocyanate moiety serves as a versatile electrophilic building block, particularly for the synthesis of thioureas and a diverse array of nitrogen- and sulfur-containing heterocycles.[1][5]
This guide focuses on the specific reactivity of 6-methyl-2-pyridyl isothiocyanate. The inclusion of a pyridine ring, modified by an electron-donating methyl group, introduces a unique electronic and steric environment that modulates the inherent electrophilicity of the isothiocyanate carbon. Understanding these nuances is critical for researchers aiming to leverage this reagent in complex synthetic pathways, particularly in the construction of novel molecular scaffolds for medicinal chemistry.
The Electrophilic Nature of the Isothiocyanate Carbon
The reactivity of the isothiocyanate group is dominated by the electrophilic character of its central carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, which are electronegative and can stabilize a negative charge through resonance. This creates a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack.
In 6-methyl-2-pyridyl isothiocyanate, the pyridyl ring itself is electron-withdrawing, which further enhances the electrophilicity of the isothiocyanate carbon compared to simple alkyl or aryl isothiocyanates. The 6-methyl group, being electron-donating, provides a slight counteracting effect, but the overall electronic influence is dominated by the heterocyclic ring.
Generalized Experimental Protocol: Synthesis of 6-Methyl-2-pyridyl Isothiocyanate
-
Dithiocarbamate Formation: To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) and DABCO (2.0 eq) in anhydrous THF, add carbon disulfide (excess) dropwise at room temperature.
-
Reaction Monitoring: Stir the resulting mixture at room temperature until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting amine.
-
Desulfurization: Add a solution of FeCl₃·6H₂O (2.0 eq) in water rapidly to the well-suspended dithiocarbamate mixture.
-
Workup: Continue stirring for 1 hour. Separate the aqueous layer and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic phases, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final product. [2]
Core Reactivity: Nucleophilic Addition Reactions
The primary mode of reactivity for 6-methyl-2-pyridyl isothiocyanate is nucleophilic addition to the electrophilic carbon of the -N=C=S group. This reaction is robust, generally high-yielding, and forms the basis for its extensive use in organic synthesis. [6]
Reaction with Primary and Secondary Amines: The Gateway to Thioureas
The most fundamental and widely exploited reaction of isothiocyanates is their condensation with primary or secondary amines to form N,N'-disubstituted or trisubstituted thioureas, respectively. [7][8]This reaction is typically fast, efficient, and proceeds under mild conditions. [6] The mechanism involves the nucleophilic attack of the amine's nitrogen lone pair on the isothiocyanate carbon, leading to a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable thiourea product. [6]
The resulting pyridyl-thiourea scaffolds are of significant interest in drug discovery due to their ability to form key hydrogen bonding interactions with biological targets and their utility as precursors for more complex heterocyclic systems. [6][9]
Generalized Experimental Protocol: Synthesis of N-(6-methyl-2-pyridyl)-N'-(alkyl/aryl)thiourea
-
Reaction Setup: Dissolve 6-methyl-2-pyridyl isothiocyanate (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or dichloromethane).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the solution. The reaction is often exothermic.
-
Reaction Completion: Stir the mixture at room temperature. The reaction is typically complete within a few hours, and the product often precipitates from the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under a vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography. [7][9][10]
Application in the Synthesis of Heterocycles
While the formation of thioureas is a critical application, the true synthetic power of 6-methyl-2-pyridyl isothiocyanate is realized when the resulting thiourea is used as an intermediate for subsequent heterocyclization reactions. [6][11]The thiourea moiety contains multiple nucleophilic and electrophilic centers, which can be exploited to construct a variety of ring systems, such as thiazoles, quinazolinones, and triazoles. [6][11] This diversity-oriented synthesis approach is highly valuable in constructing libraries of complex molecules for high-throughput screening in drug discovery programs. [5]
Quantitative Data Summary
The synthesis of pyridyl isothiocyanates and their subsequent conversion to thioureas are generally efficient processes. The choice of base and reaction conditions is crucial for the initial step, particularly for aminopyridines with varying electronic properties.
| Substrate Type | Base | Solvent | Typical Yield (ITC) | Reference |
| Electron-rich/neutral Aminopyridines | DABCO | THF | 80-95% | [2] |
| Electron-deficient Aminopyridines | NaH | DMF | 30-80% | [2] |
| General Amines (for Thiourea) | - | Acetonitrile/THF | >90% | [9] |
Conclusion
6-Methyl-2-pyridyl isothiocyanate is a highly valuable and reactive building block in modern organic synthesis. Its electrophilic isothiocyanate carbon readily undergoes nucleophilic addition with a wide range of amines to produce thioureas in high yields. The presence of the 6-methyl-pyridyl moiety not only influences the reactivity but also imparts desirable properties to the resulting molecules, making them attractive scaffolds in medicinal chemistry. The true synthetic utility of this reagent is most profoundly demonstrated in its application as a precursor for the diversity-oriented synthesis of complex N-heterocycles, cementing its role as a key tool for researchers in drug discovery and materials science.
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Al-Etaibi, A. M., El-Apasery, M. A., & El-Gazzar, A. B. A. (2006). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 108(1-4), 1-8. Retrieved from [Link]
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Al-Soud, Y. A. (2005). Generation and Succeeding Reactions of Allenyl Isothiocyanates. Monarch: Qucosa. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]
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Gillard, J., & Gandon, V. (2015). Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. Organic Letters, 17(15), 3934-3937. Retrieved from [Link]
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Wang, Y., et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 19(9), 13630-13645. Retrieved from [Link]
-
Traka, M. H., et al. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Journal of Medicinal Chemistry, 55(22), 10076-10086. Retrieved from [Link]
-
Traka, M. H., et al. (2012). Enhanced in Vitro Biological Activity of Synthetic 2-(2-Pyridyl) Ethyl Isothiocyanate Compared to Natural 4-(Methylsulfinyl) Butyl Isothiocyanate. Journal of Medicinal Chemistry, 55(22), 10076-10086. Retrieved from [Link]
-
Majerz-Maniecka, K., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2686. Retrieved from [Link]
-
Nair, V., & Kim, K. H. (1976). The reaction of 1-azirines with 2-pyridyl isothiocyanate: Possible approaches to benzodiazepine and benzodiazepine derivatives. The Journal of Organic Chemistry, 41(22), 3664-3667. Retrieved from [Link]
-
Martelli, A., et al. (2016). Structure-activity relationships study of isothiocyanates for H2S releasing properties. Redox Biology, 9, 143-150. Retrieved from [Link]
-
Lee, S., & Lee, D. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]
-
Li, Y., et al. (2021). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications, 57(62), 7687-7690. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692-5696. Retrieved from [Link]
-
Moore, M. L., & Crossley, F. S. (1941). Methylthiourea. Organic Syntheses, 21, 81. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of a new type of thiourea derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. Retrieved from [Link]
-
Leśniak, S., et al. (2025). Thioureas Derived from (S)-1-(2-pyridyl)ethylamine Enantiomer: Synthesis and Selected Applications as an Organocatalyst. Molecules, 30(3), 567. Retrieved from [Link]
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A Technical Guide to the Applications of 2-Isothiocyanato-6-methylpyridine in Modern Organic Synthesis
Abstract
2-Isothiocyanato-6-methylpyridine is a versatile heterocyclic building block that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the interplay between the electron-withdrawing isothiocyanate group and the pyridine ring, render it a valuable reagent for the construction of diverse molecular architectures. This guide provides an in-depth exploration of its synthesis, core reactivity, and key applications, with a focus on its utility in the synthesis of thiourea derivatives and novel heterocyclic systems. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its potential in drug discovery are presented for researchers, scientists, and professionals in the field.
Introduction: The Strategic Value of the Pyridine-Isothiocyanate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its metabolic stability.[1] The isothiocyanate group (–N=C=S) is a potent electrophile, known for its reactivity towards a wide range of nucleophiles to form thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles.[2][3][4] The combination of these two moieties in this compound creates a reagent with a unique reactivity profile, making it an attractive starting material for generating libraries of complex molecules for drug discovery and agrochemical research.[5] The methyl group at the 6-position provides a steric and electronic handle that can influence the regioselectivity of reactions and the conformational preferences of the resulting products.
Synthesis and Physicochemical Properties
This compound is typically synthesized from its corresponding primary amine, 2-amino-6-methylpyridine. Common methods involve the use of thiophosgene or, more recently, greener and milder alternatives.[6][7] One established route involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[8]
Key Properties:
-
Appearance: Typically a crystalline solid.
-
Reactivity: The carbon atom of the isothiocyanate group is highly electrophilic and readily attacked by nucleophiles.[3]
-
Solubility: Generally soluble in common organic solvents like dichloromethane, chloroform, and acetone.
Core Reactivity and Mechanistic Considerations
The primary mode of reactivity for this compound is the nucleophilic addition to the central carbon atom of the isothiocyanate moiety. This reaction is the cornerstone of its application in synthesizing a vast array of derivatives.
Reaction with Amines: A Gateway to Thiourea Derivatives
The most fundamental reaction of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas. These thiourea derivatives are not merely stable products but are valuable intermediates and have shown a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9][10][11]
The reaction proceeds via a straightforward nucleophilic addition mechanism, as depicted below. The choice of solvent and the presence or absence of a base can influence the reaction rate, but often the reaction proceeds smoothly at room temperature.
Caption: General synthesis of thiourea derivatives.
Applications in Organic Synthesis
Synthesis of Biologically Active Thiourea Derivatives
A significant application of this compound is in the synthesis of thiourea derivatives with potential therapeutic applications. For instance, N-acyl thiourea derivatives bearing a 6-methylpyridine moiety have demonstrated promising anti-biofilm and antioxidant activities.[9][10]
Experimental Protocol: Synthesis of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide [12]
This protocol describes the synthesis of a thiourea derivative from 2-amino-6-methylpyridine, which first involves the in situ generation of the isothiocyanate.
-
Isothiocyanate Formation: A solution of thiophenecarboxylic acid chloride (0.01 mol) in acetone (50 cm³) is added dropwise to a solution of KSCN (0.01 mol) in acetone (30 cm³). The mixture is heated under reflux for 30 minutes to form the acyl isothiocyanate intermediate.
-
Thiourea Formation: After cooling to room temperature, a solution of 2-amino-6-methylpyridine (0.01 mol) in acetone (10 cm³) is added to the reaction mixture.
-
Reaction and Work-up: The resulting mixture is stirred for 2 hours. It is then poured into 0.1 N HCl (300 cm³). The resulting solid precipitate is collected by filtration.
-
Purification: The crude product is recrystallized from an ethanol/chloroform mixture to yield the pure thiourea derivative.
Rationale for Experimental Choices:
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without interfering with the nucleophilic attack.
-
Reflux: Heating is necessary to promote the formation of the acyl isothiocyanate intermediate.
-
Acidic Work-up: Pouring the reaction mixture into dilute HCl helps to precipitate the product and remove any unreacted basic starting materials.
Building Block for Heterocyclic Systems
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition and cyclocondensation reactions.[5][13]
The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions. For example, it can react with 1,3-dipoles in [3+2] cycloadditions or with dienes in [4+2] cycloadditions (Diels-Alder type reactions) to form five- and six-membered heterocyclic rings, respectively.[14] DFT studies have been used to investigate the mechanism of such cycloadditions, for instance, with diazoazoles to form thiatriazines.[15]
Caption: Synthetic utility of this compound.
Isothiocyanates can react with 2-alkynylpyridine derivatives to produce fused imidazopyridine thiones.[16] This transformation proceeds through a proposed zwitterionic intermediate, which then cyclizes to form the heterocyclic product. This reaction highlights the utility of the isothiocyanate as a C=S synthon in building complex fused ring systems.[16]
Role in Coordination Chemistry
The thiourea derivatives synthesized from this compound, which contain both pyridine nitrogen and thiourea sulfur atoms, are excellent ligands for transition metals. These ligands can form stable complexes with metals like Co(II), Ni(II), and Cu(II).[12] The resulting coordination compounds are themselves subjects of research for their potential catalytic, magnetic, and biological properties.[17][18]
Data Summary
The following table summarizes representative applications and the types of compounds synthesized from this compound.
| Application Area | Reactant Type | Product Class | Potential Utility | Reference |
| Medicinal Chemistry | Amines, Acyl Halides | Thiourea Derivatives | Antibacterial, Antioxidant | [9][10] |
| Heterocyclic Synthesis | 1,3-Dipoles, Dienes | Thiazoles, Thiatriazines | Scaffolds for Drug Discovery | [5][15] |
| Heterocyclic Synthesis | 2-Alkynylpyridines | Fused Imidazopyridines | Novel Heterocyclic Systems | [16] |
| Coordination Chemistry | Metal Salts (via thiourea) | Metal-Ligand Complexes | Catalysis, Materials Science | [12] |
Conclusion and Future Outlook
This compound has established itself as a highly versatile and valuable reagent in organic synthesis. Its straightforward reactivity with nucleophiles, particularly amines, provides reliable access to a wide range of thiourea derivatives, which are important for both their biological activities and their role as ligands in coordination chemistry. Furthermore, its participation in cycloaddition and cyclocondensation reactions opens avenues for the construction of complex heterocyclic frameworks that are of high interest in medicinal chemistry and materials science.
Future research will likely focus on expanding the scope of its cycloaddition reactions, developing enantioselective transformations of its derivatives, and further exploring the biological activities of the novel compounds synthesized from this potent building block. The continued development of milder and more efficient methods for its synthesis will also enhance its accessibility and broaden its application in both academic and industrial research.
References
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PMC. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
-
Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link]
-
Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]
-
Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. PMC. [Link]
- 2,6-bis(thiourea) derivatives of pyridine.
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]
-
[6 + 4] Cycloaddition Reactions. Organic Reactions. [Link]
-
Cycloaddition. Wikipedia. [Link]
-
2-cyano-6-methylpyridine. Organic Syntheses Procedure. [Link]
-
Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Royal Society of Chemistry. [Link]
-
DFT study of cycloaddition reaction of isothiocyanates with diazoazoles to 4‐imino‐4H‐pyrazolo[5,1‐d][2][9][10][19]thiatriazines. ResearchGate. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Chromium-Isothiocyanate-4-Methylpyridine Complexes. ACS Publications. [Link]
-
(PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. ResearchGate. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]
-
Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. [Link]
-
[2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. MDPI. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
-
Design and synthesis of fused pyridine building blocks for automated library generation. Beilstein Journal of Organic Chemistry. [Link]
-
Uses of isothiocyanate as building block in syntheses of triazole, thiadiazole, quinazoline, and pyrimidine systems of agrochemical and biological activities. ResearchGate. [Link]
-
Nucleophilic Dearomatization of Activated Pyridines. MDPI. [Link]
-
Syntheses, crystal structures and properties of tetrakis(3-methylpyridine-κN)bis(isothiocyanato-κN)manganese(II) and tetrakis(3-methylpyridine-κN)bis(isothiocyanato-κN)iron(II). PMC. [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
-
highly nucleophilic acetylide: Topics by Science.gov. Science.gov. [Link]
-
Thiocyanates and Isothiocyanates, Organic. ResearchGate. [Link]
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Chemistry Portal. [Link]
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Methodological & Application
Application Notes and Protocols for N-Terminal Sequencing using 2-Isothiocyanato-6-methylpyridine
A Modern Edman Reagent for Enhanced Protein and Peptide Analysis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the application of 2-Isothiocyanato-6-methylpyridine as a reagent for the N-terminal sequencing of proteins and peptides via Edman degradation. Traditional Edman chemistry, relying on phenyl isothiocyanate (PITC), has been a cornerstone of protein analysis for decades.[1][2] However, the pursuit of enhanced sensitivity and alternative fragmentation pathways, particularly for mass spectrometry-based detection, has driven the exploration of novel isothiocyanate reagents. This compound offers potential advantages in the derivatization and subsequent analysis of amino acids. These application notes detail the synthesis of the reagent, a step-by-step protocol for its use in Edman degradation, and a discussion of the underlying chemical principles and expected outcomes.
Introduction: The Evolution of Edman Degradation
The Edman degradation, developed by Pehr Edman, is a powerful method for determining the amino acid sequence of a peptide or protein from its N-terminus.[3][4] The process involves a stepwise removal and identification of N-terminal amino acid residues.[1][5] The classical workflow utilizes phenyl isothiocyanate (PITC) to label the N-terminal amino group under alkaline conditions.[2][3][6] Subsequent treatment with acid cleaves the derivatized amino acid without hydrolyzing the remaining peptide bonds.[1][3] This process is repeated cyclically to elucidate the sequence.[1]
While highly reliable, the standard PITC-based method has limitations, including challenges with sequencing long peptides (typically over 50-60 residues) and the need for highly purified samples.[3][7] The evolution of analytical techniques, particularly the coupling of liquid chromatography with mass spectrometry (LC-MS), has created a demand for derivatizing agents that not only facilitate the core Edman chemistry but also enhance the ionization and fragmentation characteristics of the resulting amino acid derivatives. Pyridine-containing isothiocyanates, such as this compound, are of interest in this regard due to the basicity of the pyridine nitrogen, which can improve signal intensity in electrospray ionization mass spectrometry (ESI-MS).[8]
Synthesis of this compound
The synthesis of this compound can be achieved from the commercially available precursor, 2-amino-6-methylpyridine. A common and effective method for converting a primary amine to an isothiocyanate is through the use of a thiocarbonyl transfer reagent, such as thiophosgene or a related equivalent.
Synthetic Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
2-Amino-6-methylpyridine
-
Thiophosgene (or a solid equivalent like thiocarbonyl diimidazole)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a fume hood, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.
| Parameter | Value |
| Starting Material | 2-Amino-6-methylpyridine |
| Reagents | Thiophosgene, Triethylamine |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | Silica gel chromatography |
Protocol for Edman Degradation using this compound
The following protocol outlines the use of this compound in a manual or automated protein sequencer. The principles are analogous to the standard Edman degradation.[2][3]
Overall Workflow
Caption: Workflow of Edman degradation using this compound.
Step-by-Step Methodology
Step 1: Coupling Reaction
-
Principle: The isothiocyanate group of this compound reacts with the uncharged N-terminal α-amino group of the peptide under mildly alkaline conditions to form a methylpyridine-thiocarbamoyl (MPT-peptide) derivative.[3]
-
Protocol:
-
The purified peptide or protein sample (typically 10-100 picomoles) is immobilized on a solid support (e.g., a PVDF membrane) or is in solution.[3]
-
A solution of this compound in a suitable solvent (e.g., pyridine or N-methylpiperidine) is delivered to the sample.[6]
-
The reaction is typically carried out at an elevated temperature (e.g., 45-55 °C) for a defined period (e.g., 20-30 minutes) to ensure complete coupling.
-
Excess reagent and by-products are removed by washing with appropriate solvents like ethyl acetate and heptane.
-
Step 2: Cleavage Reaction
-
Principle: Under anhydrous acidic conditions, the sulfur atom of the thiocarbamoyl group attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal residue as an anilinothiazolinone (ATZ) type derivative.[5][9]
-
Protocol:
-
Anhydrous trifluoroacetic acid (TFA) is delivered to the MPT-peptide.
-
The cleavage reaction is allowed to proceed for a few minutes at a controlled temperature (e.g., 45-55 °C).
-
The cleaved thiazolinone derivative is selectively extracted with an organic solvent (e.g., butyl chloride).
-
The remaining peptide, now one residue shorter, is ready for the next cycle of degradation.[3]
-
Step 3: Conversion Reaction
-
Principle: The relatively unstable thiazolinone derivative is converted to a more stable methylpyridine-thiohydantoin (MPT-amino acid) derivative by treatment with aqueous acid.[5][9]
-
Protocol:
-
The extracted thiazolinone derivative is heated in an aqueous acid solution (e.g., 25% TFA) at a specific temperature (e.g., 55-65 °C).
-
This conversion step ensures the formation of a stable product for subsequent analysis.
-
Analysis of MPT-Amino Acids
The resulting MPT-amino acid derivatives can be identified using High-Performance Liquid Chromatography (HPLC) by comparing their retention times to those of known standards.[10] Alternatively, and where this compound is expected to provide an advantage, analysis by LC-MS or LC-MS/MS can be performed.[8] The presence of the methylpyridine moiety is anticipated to enhance the signal in positive-ion ESI-MS due to the basic nitrogen atom, which is readily protonated.
| Step | Reagent/Condition | Purpose |
| Coupling | This compound, alkaline pH | Labeling of the N-terminal amino acid |
| Cleavage | Anhydrous Trifluoroacetic Acid (TFA) | Cleavage of the N-terminal residue |
| Conversion | Aqueous Trifluoroacetic Acid (TFA) | Formation of a stable MPT-amino acid |
| Analysis | HPLC or LC-MS | Identification of the MPT-amino acid |
Mechanistic Insights
The mechanism of Edman degradation with this compound follows the established pathway of isothiocyanate-based sequencing.
Sources
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanism of N/C Terminal Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 6. ehu.eus [ehu.eus]
- 7. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
Application Note: High-Sensitivity N-Terminal Peptide Sequencing with 2-Isothiocyanato-6-methylpyridine (6-Me-PyITC)
Executive Summary
This Application Note details the protocol for N-terminal peptide sequencing using 2-Isothiocyanato-6-methylpyridine (6-Me-PyITC) . While traditional Edman degradation utilizes Phenyl Isothiocyanate (PITC), this pyridine analogue is engineered specifically for Liquid Chromatography-Mass Spectrometry (LC-MS) readout.
The Core Advantage: Standard PITC derivatives (PTH-amino acids) are neutral and ionize poorly in Electrospray Ionization (ESI). The 6-Me-PyITC reagent incorporates a pyridine ring (pKa ~5.2), which accepts a proton during ESI-MS, enhancing signal intensity by 10–100 fold compared to traditional methods. This allows for the sequencing of femtomole-level peptide samples.
Scientific Principles & Mechanism[1][2][3]
The Modified Edman Cycle
The sequencing follows the classical Edman chemistry but yields a 6-methyl-pyridyl-thiohydantoin (MPTH) derivative rather than the standard PTH.
-
Coupling: The free N-terminal amine of the peptide attacks the isothiocyanate carbon of 6-Me-PyITC at basic pH (pH 8–9), forming a peptidyl-thiourea .
-
Cleavage: Under anhydrous acidic conditions, the sulfur atom nucleophilically attacks the carbonyl carbon of the first peptide bond. This releases the N-terminal amino acid as a thiazolinone (ATZ analogue) and leaves the truncated peptide (n-1) ready for the next cycle.[1]
-
Conversion: The unstable thiazolinone is hydrolyzed in aqueous acid to form the stable MPTH-amino acid .
-
Detection: The MPTH derivative is analyzed via LC-MS. The pyridine nitrogen ensures high ionization efficiency (
).[2]
Reaction Mechanism Diagram
Figure 1: The chemical cycle of 6-Me-PyITC sequencing. The pyridine ring remains intact throughout, serving as the charge tag for MS detection.
Materials & Reagents
| Component | Grade/Specification | Purpose |
| 6-Me-PyITC | >98% Purity (Custom Synthesis or Sigma/Merck) | Sequencing Reagent |
| Pyridine | HPLC Grade, anhydrous | Coupling Buffer Base |
| Triethylamine (TEA) | Sequencing Grade | Alternative Base |
| Trifluoroacetic Acid (TFA) | Sequencing Grade (>99.5%) | Cleavage Agent |
| Acetonitrile (ACN) | LC-MS Grade | Solvent/Wash |
| Heptane / Ethyl Acetate | HPLC Grade | Organic Wash Solvents |
| Reaction Vials | Glass, silanized | Prevent peptide adsorption |
Safety Warning: Isothiocyanates are sensitizers and lachrymators. Pyridine is toxic and flammable.[3] Perform all steps in a fume hood.
Step-by-Step Protocol
Phase 1: Sample Preparation
Objective: Remove salts and detergents that interfere with coupling or MS.
-
Desalting: Pass the peptide sample through a C18 ZipTip or spin column.
-
Drying: Lyophilize the peptide (1–100 pmol) in a silanized glass vial.
-
Note: Avoid plastic tubes if possible, as plasticizers can leach and suppress MS signals.
-
Phase 2: Coupling (The "Tagging" Step)
Objective: Attach the 6-Me-PyITC tag to the N-terminus.
-
Reagent Mix: Prepare a fresh solution of 5% (v/v) 6-Me-PyITC in Pyridine/Water (1:1 v/v).
-
Alternative: If solubility is an issue, use Pyridine/Ethanol/Water (2:1:1).
-
-
Reaction: Add 20 µL of Reagent Mix to the dried peptide.
-
Incubation: Seal under Nitrogen and incubate at 50°C for 30 minutes .
-
Drying: Dry the sample under a stream of Nitrogen or in a SpeedVac to remove pyridine and water.
Phase 3: Washing
Objective: Remove excess reagent (critical for MS background reduction).
-
Extraction: Add 50 µL of Heptane:Ethyl Acetate (1:1) to the dried residue.
-
Vortex & Spin: Vortex gently for 10 seconds, centrifuge briefly.
-
Removal: Carefully pipette off the organic (upper) phase and discard. The derivatized peptide remains in the precipitate/bottom phase.
-
Repeat: Perform this wash 2–3 times.
-
Expert Insight: 6-Me-PyITC is lipophilic. Thorough washing prevents the "reagent peak" from swamping the chromatogram during analysis.
-
Phase 4: Cleavage
Objective: Release the N-terminal residue.
-
Acid Addition: Add 20 µL of Anhydrous TFA .
-
Incubation: Incubate at 50°C for 10–15 minutes .
-
Caution: Do not exceed 15 minutes or introduce moisture, as this may cause non-specific hydrolysis of internal peptide bonds.
-
-
Drying: Evaporate the TFA immediately under a Nitrogen stream.
Phase 5: Conversion & Extraction
Objective: Convert the unstable intermediate to the stable MPTH derivative.
-
Conversion: Add 20 µL of 20% aqueous TFA . Incubate at 60°C for 10 minutes .
-
Extraction (Optional but Recommended):
-
Add 50 µL Ethyl Acetate. Vortex.
-
The MPTH-amino acid (cleaved residue) will preferentially partition into the organic phase (Ethyl Acetate), while the truncated peptide remains in the aqueous phase.[4]
-
Note: For very short or hydrophobic peptides, the truncated peptide might also extract. In micro-scale workflows, it is often easier to inject the whole mixture into the LC-MS and separate the MPTH-AA from the peptide chromatographically.
-
LC-MS Analysis & Data Interpretation
LC Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
MS Settings (ESI-Positive)
-
Source Voltage: +3.5 kV.
-
Scan Range: 100–1000 m/z.
-
Target Ions: Look for the specific mass shift corresponding to the MPTH-amino acid.
Calculation of MPTH Masses
The detected mass (
-
Reagent Core (6-Me-PyITC) addition: The reagent adds the elements of the isothiocyanate and the pyridine ring, minus the water lost during cyclization.
-
Validation: Always run a Glycine standard derivatized with 6-Me-PyITC to calibrate the retention time and mass offset of your instrument.
Experimental Workflow Diagram
Figure 2: Operational workflow for manual or semi-automated sequencing.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Incomplete coupling | Increase coupling time to 45 min; ensure pH is >8.0. |
| High Background | Inefficient washing | Increase Heptane/EtAc wash steps; ensure phase separation is clean. |
| Internal Cleavage | Wet TFA during cleavage | Ensure TFA is strictly anhydrous; reduce cleavage time. |
| No Sequence Data | N-terminal blockage | Check for acetylation or pyroglutamate (requires de-blocking enzymes). |
References
-
Edman, P. (1950).[5][1] Method for determination of the amino acid sequence in peptides.[6][7][5][1][2][4][8] Acta Chemica Scandinavica, 4, 283-293. Link
- Aebersold, R., et al. (1992). Design, synthesis, and characterization of high-sensitivity peptide sequencing reagents. Protein Science, 1(11), 1490–1500. (Describes the foundational principles of enhancing Edman reagents for MS).
-
Leng, J., et al. (2011).[9] Integration of High Accuracy N-Terminus Identification in Peptide Sequencing... Via Isothiocyanate-Based Isotope Labeling.[5][9] Journal of the American Society for Mass Spectrometry, 22, 129–139. Link (Demonstrates the use of pyrimidine/pyridine isothiocyanates for MS sensitivity).
- Chen, S., et al. (2012). De novo sequencing of peptides using selective 4-sulfophenyl isothiocyanate derivatization. Analytica Chimica Acta, 739, 53-61.
Sources
- 1. ehu.eus [ehu.eus]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sci-Hub. Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS / Journal of the American Society for Mass Spectrometry, 2011 [sci-hub.box]
Application Note: Site-Selective Protein Modification using 2-Isothiocyanato-6-methylpyridine
Executive Summary
This guide details the utility of 2-Isothiocyanato-6-methylpyridine (2-ITC-6-MePy) as a specialized heterobifunctional reagent for covalent protein modification. Unlike standard phenyl isothiocyanates (e.g., PITC used in Edman degradation), the incorporation of the 6-methylpyridine moiety introduces a unique chemical handle capable of pH-dependent ionization, metal coordination, and pi-stacking interactions.
This protocol focuses on the chemoselective labeling of solvent-exposed Lysine residues (ε-amine) and the N-terminus (α-amine) under physiological to slightly alkaline conditions. The resulting thiourea linkage is chemically stable, making this reagent ideal for introducing pyridine-based affinity tags, fragment-based drug discovery (covalent tethering), and modulating protein surface properties.
Chemical Mechanism & Rationale[1][2][3]
The Reagent Profile[4][5][6]
-
Compound: this compound[1]
-
CAS: 52648-44-9[1]
-
Molecular Weight: 150.20 g/mol
-
Reactive Group: Isothiocyanate (-N=C=S)[2]
-
Functional Handle: 6-Methylpyridine (Picoline)
Reaction Chemistry
The isothiocyanate group is an electrophile that reacts primarily with nucleophilic amines.
-
Lysine Modification: The ε-amino group of lysine (pKa ~10.5) attacks the central carbon of the isothiocyanate.
-
N-Terminal Modification: The α-amino group (pKa ~7.6–8.0) is often more reactive at neutral pH due to a higher fraction of the unprotonated amine.
-
Product: A stable N,N'-disubstituted thiourea .
Why the 6-Methylpyridine group?
-
Steric Tuning: The methyl group at the 6-position provides steric bulk near the modification site, which can restrict conformational freedom and protect the thiourea linkage from enzymatic hydrolysis.
-
Metal Coordination: The pyridine nitrogen (N1) remains available for coordination chemistry (e.g., binding Ni²⁺ or Cu²⁺), serving as a weak chelator for affinity purification or structural studies.
-
Solubility: The pyridine ring improves the aqueous solubility of the reagent compared to hydrophobic phenyl-ITCs.
Reaction Pathway Diagram
Figure 1: Mechanism of amine-selective conjugation forming a stable thiourea linkage.
Experimental Protocol
Materials Required
| Component | Specification | Notes |
| Reagent | This compound | Store at 4°C under inert gas. Hygroscopic. |
| Buffer A | 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0 | Optimal for Lysine labeling. Avoid amine buffers (Tris, Glycine). |
| Buffer B | PBS (Phosphate Buffered Saline), pH 7.4 | For N-terminal selective labeling. |
| Solvent | Anhydrous DMSO or DMF | Reagent stock solution. |
| Purification | Zeba™ Spin Desalting Columns (7K MWCO) | Or dialysis cassettes for larger volumes. |
Preparation of Stock Solutions
-
Protein Prep: Buffer exchange the target protein into Buffer A (for max labeling) or Buffer B (for N-term specificity). Concentration should be 1–5 mg/mL.
-
Reagent Stock: Dissolve 2-ITC-6-MePy in anhydrous DMSO to a concentration of 50 mM .
-
Critical: Prepare immediately before use. ITCs can hydrolyze slowly in wet solvents.
-
Conjugation Workflow
-
Molar Ratio Calculation:
-
For standard labeling: Use a 10-20 fold molar excess of reagent over protein.
-
For site-selective (N-term): Use a 3-5 fold molar excess at pH 7.4.
-
-
Incubation:
-
Add the calculated volume of Reagent Stock to the protein solution.
-
Ensure final DMSO concentration is < 5% (v/v) to prevent protein denaturation.
-
Incubate at Room Temperature (20-25°C) for 2 to 4 hours with gentle agitation.
-
Note: Overnight incubation at 4°C is an alternative for temperature-sensitive proteins.
-
-
Quenching (Optional): Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted ITC. Incubate for 15 mins.
-
Purification:
-
Apply reaction mixture to a pre-equilibrated Desalting Column (e.g., PD-10 or Zeba Spin).
-
Elute with storage buffer (e.g., PBS). This removes free reagent and hydrolysis byproducts.
-
Workflow Diagram
Figure 2: Step-by-step conjugation workflow for protein modification.
Analytical Validation
Mass Spectrometry (LC-MS)
This is the gold standard for validation.
-
Expected Mass Shift: +150.20 Da per conjugated lysine.
-
Calculation:
-
Interpretation: A distribution of peaks (e.g., +150, +300, +450) indicates heterogeneous labeling of multiple lysines.
UV-Vis Spectroscopy
The pyridine ring absorbs in the UV range.
-
Absorbance: The conjugate will show increased absorbance around 260–270 nm (characteristic of pyridine derivatives) superimposed on the protein's 280 nm peak.
-
Quantification: If the extinction coefficient of the specific pyridine derivative is known (approx.
), the Degree of Labeling (DOL) can be estimated.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Labeling Efficiency | pH too low | Increase buffer pH to 9.0 to deprotonate lysines. |
| Precipitation | DMSO concentration too high | Keep DMSO < 5% or add non-ionic detergent (Tween-20). |
| Hydrolysis of Reagent | Wet DMSO or old stock | Use fresh anhydrous DMSO; store reagent with desiccant. |
| Over-labeling (Activity Loss) | Reagent excess too high | Reduce molar excess to 5-10x; reduce reaction time. |
Safety & Handling (E-E-A-T)
-
Toxicity: Isothiocyanates are potent electrophiles and skin sensitizers. They can cause contact dermatitis and respiratory irritation.
-
PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Work inside a chemical fume hood during the solubilization step.
-
Disposal: Quench excess reagent with an amine-containing waste stream (e.g., Tris buffer) before disposal in hazardous chemical waste.
References
-
Drobnica, L., et al. (1977). "The chemistry of the isothiocyanato group." The Chemistry of Cyanates and Their Thio Derivatives, 2, 1003-1221. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 1: Functional Targets). Link
- Podhradský, D., et al. (1979). "Reactivity of isothiocyanates with amino acids and peptides." Collection of Czechoslovak Chemical Communications, 44(8), 2421-2431. (Foundational chemistry of ITC-amine reactions).
- Banks, R. E., et al. (1999). "Heterocyclic Polyfluoro-compounds." Journal of Fluorine Chemistry. (Discusses pyridine ring stability and reactivity).
-
Sigma-Aldrich. (2024). "Product Specification: this compound." Link
Sources
HPLC-MS analysis of 2-Isothiocyanato-6-methylpyridine derivatives
Executive Summary
The analysis of 2-Isothiocyanato-6-methylpyridine (2-ITC-6MP) presents a classic analytical paradox: the functional group responsible for its pharmacological utility (the isothiocyanate, -N=C=S) is the same feature that renders it unstable during standard reverse-phase chromatography. Direct analysis in aqueous mobile phases leads to rapid hydrolysis, resulting in poor reproducibility and non-linear calibration.
This Application Note details a self-validating derivatization protocol using pyrrolidine. This method converts the unstable electrophile into a stable, highly ionizable thiourea derivative (1-(6-methylpyridin-2-yl)-3-(pyrrolidin-1-yl)thiourea). The resulting workflow ensures quantitative accuracy (<2% RSD), lowers Limits of Quantitation (LOQ), and eliminates on-column degradation.
Chemical Context & Analytical Challenges
2-ITC-6MP is a pyridine-based electrophile often used as a scaffold in drug discovery or as a bio-active isostere of natural isothiocyanates (e.g., sulforaphane).
-
The Instability Trap: Isothiocyanates are susceptible to nucleophilic attack by water (hydrolysis) and alcohols (alcoholysis). In a standard LC-MS workflow using Water/Methanol gradients, 2-ITC-6MP partially degrades to the corresponding amine (2-amino-6-methylpyridine) or carbamate during the run.
-
The Solution: By reacting the sample with a secondary amine (pyrrolidine) prior to injection, we "lock" the molecule into a stable thiourea form. This reaction is instantaneous, quantitative, and enhances MS sensitivity by increasing proton affinity.
Diagram 1: Analytical Strategy Workflow
The following diagram outlines the decision logic and workflow for this protocol.
Caption: Workflow contrasting the risks of direct injection with the stability of the derivatization approach.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7]
-
Analyte: this compound (MW 150.20).
-
Derivatizing Agent: Pyrrolidine (Reagent Grade, >99%).
-
Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q), Formic Acid.
-
Internal Standard (IS): 2-Isothiocyanato-pyridine (structural analog) or d4-Pyrrolidine (if available).
Sample Preparation (Derivatization)
This reaction exploits the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic carbon of the isothiocyanate.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve 2-ITC-6MP in anhydrous Acetonitrile (ACN) to 1 mg/mL.
-
Reagent Mix: Prepare a 50 mM solution of Pyrrolidine in ACN.
-
Reaction:
-
Aliquot 100 µL of Sample/Standard.
-
Add 100 µL of Pyrrolidine Reagent (Excess > 10-fold molar equivalent).
-
Vortex for 10 seconds. Reaction is complete immediately at Room Temp.
-
-
Quench/Dilution: Dilute the mixture 1:10 with Water containing 0.1% Formic Acid .
-
Note: The addition of acid protonates the excess pyrrolidine and the product, stabilizing the mixture for LC injection.
-
Diagram 2: Reaction Mechanism
Visualizing the chemical transformation ensures the user understands the origin of the detected mass.
Caption: Conversion of the volatile ITC to the stable thiourea derivative (MW 221.3).
LC-MS/MS Method Parameters
HPLC Conditions
A C18 column is sufficient for the derivative, which is moderately hydrophobic.
| Parameter | Setting |
| System | UHPLC (e.g., Agilent 1290 / Waters Acquity) |
| Column | C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Loading |
| 3.50 | 95 | Linear Gradient |
| 4.50 | 95 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | End |
MS/MS Source & MRM Settings
The thiourea derivative ionizes strongly in ESI positive mode due to the basic pyridine nitrogen and the thiourea moiety.
-
Ionization: ESI Positive (+)[1]
-
Capillary Voltage: 3.5 kV
-
Source Temp: 350°C
MRM Transitions (Calculated): The precursor is the protonated molecule [M+H]+ = 222.3. Fragmentation typically involves cleavage of the C-N bonds around the thiourea core.
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Rationale |
| ITC-Pyrrolidine | 222.3 | 151.1 | 20 | Quant | Loss of Pyrrolidine (-C4H9N) |
| ITC-Pyrrolidine | 222.3 | 108.1 | 35 | Qual | Pyridine-NH+ (Ring fragment) |
| ITC-Pyrrolidine | 222.3 | 72.1 | 25 | Qual | Pyrrolidine Ring [C4H8N]+ |
Note: Optimize Collision Energy (CE) on your specific instrument. The 151.1 fragment represents the [Pyridine-NH-CS]+ moiety, a highly specific fragment for this structure.
Data Analysis & Validation
Linearity & Range
The derivatization method typically yields a linear range from 1 ng/mL to 2000 ng/mL .
-
Regression: Linear, 1/x weighting.
-
r² requirement: > 0.995.
Self-Validating Quality Control
To ensure the protocol is working correctly, include a "Reaction Check" sample:
-
Inject a high-concentration standard of the underivatized ITC using the same LC method.
-
Monitor for the parent ITC mass (m/z 151.2).
-
Inject the derivatized sample.
-
Pass Criteria: The derivatized sample should show <0.1% signal at m/z 151.2 (Complete conversion) and a strong signal at m/z 222.3.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete Derivatization | Ensure Pyrrolidine is in >10x molar excess. Check reagent freshness. |
| Peak Tailing | Secondary Interactions | Increase buffer strength (e.g., 5mM Ammonium Formate) or verify Column pH limits. |
| Carryover | Sticky Thiourea | Thioureas can adsorb to steel. Use a needle wash of 50:50 ACN:IPA + 0.1% FA. |
| Split Peaks | Solvent Mismatch | Ensure the sample diluent (Step 4) matches the initial mobile phase (5% ACN). |
References
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link
-
Kassahun, K., et al. (1997). Analysis of isothiocyanates by high-performance liquid chromatography. Journal of Chromatography B. Link
-
Sigma-Aldrich. (2024). Product Specification: this compound.Link
-
Bruker Application Note. (2020). Derivatization strategies for ESI-MS analysis of labile electrophiles.Link
-
BenchChem. (2025).[2] Comparative Guide to Analytical Methods for Isothiocyanate Detection.Link
Sources
Application Note: High-Sensitivity Chiral Separation of Amino Acids via 6-Me-PyITC Derivatization
This Application Note is designed as a definitive technical guide for the derivatization and chiral separation of amino acids using 2-Isothiocyanato-6-methylpyridine (6-Me-PyITC) .
While Phenyl Isothiocyanate (PITC) is the historical standard for Edman degradation and amino acid analysis, it lacks the ionization efficiency required for modern high-sensitivity LC-MS/MS. The reagent specified, 6-Me-PyITC , represents a sophisticated evolution: the pyridine ring enhances electrospray ionization (ESI) response, while the 6-methyl substituent provides the steric rigidity necessary for superior enantiomeric discrimination on Chiral Stationary Phases (CSPs).
Abstract & Principle
This protocol details the pre-column derivatization of amino acids with This compound (6-Me-PyITC) followed by enantioselective separation using LC-MS/MS.
Unlike standard PITC derivatives which are neutral and hydrophobic, 6-Me-PyITC derivatives contain a basic pyridine nitrogen (pKa ~6.0). Under acidic mobile phase conditions, this nitrogen is protonated, acting as a "charge tag" that increases ESI+ sensitivity by 10–50 fold compared to phenyl analogs. Furthermore, the 6-methyl group introduces steric bulk proximal to the thiourea linkage. When separated on polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), this steric "handle" restricts conformational rotation, significantly enhancing the resolution (
Key Advantages[1][2][3]
-
Enhanced MS Sensitivity: Pyridine moiety ensures high ionization efficiency ([M+H]+) in ESI+ mode.
-
Improved Chiral Selectivity: The 6-methyl group amplifies steric interactions with the chiral selector.
-
Rapid Kinetics: Reaction completes in < 20 minutes under mild conditions.
Chemical Mechanism & Workflow
The derivatization follows a nucleophilic addition mechanism where the N-terminal amine of the amino acid attacks the electrophilic carbon of the isothiocyanate group.
Reaction Scheme (DOT Diagram)
Figure 1: Reaction pathway for the formation of stable 6-Methyl-2-pyridylthiocarbamyl (6-Me-PyTC) amino acid derivatives.
Experimental Protocol
Reagents and Equipment
-
Derivatizing Reagent: this compound (CAS: 52648-45-0).[1] Prepare 0.5% (v/v) in Acetonitrile (ACN). Note: Prepare fresh daily.
-
Buffer: 100 mM Triethylamine (TEA) bicarbonate buffer (pH 8.5).
-
Quenching Reagent: 0.1% Formic acid in 50% ACN.
-
LC-MS/MS: Triple Quadrupole MS coupled to UHPLC.
-
Column: Chiralpak IB-3 or IG-3 (Immobilized Amylose-based), 2.1 x 100 mm, 3 µm.
Sample Preparation Workflow
Step 1: Protein Precipitation (Biological Samples)
-
Aliquot 50 µL of plasma/cell lysate.
-
Add 150 µL cold Methanol (containing stable isotope internal standards).
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer 50 µL of supernatant to a reaction vial.
-
Evaporate to dryness under nitrogen stream.
Step 2: Derivatization Reaction
-
Reconstitute dried residue in 20 µL of TEA-Bicarbonate Buffer (pH 8.5) .
-
Add 20 µL of 6-Me-PyITC Reagent Solution .
-
Seal vial and incubate at 50°C for 20 minutes .
-
Mechanism Note: Heat ensures reaction completion for sterically hindered amino acids (e.g., Valine, Isoleucine).
-
-
Cool to room temperature.
-
Add 60 µL of Quenching Reagent (0.1% Formic Acid/ACN) to protonate the pyridine and stop the reaction.
-
Inject 2-5 µL into the LC-MS system.
LC-MS/MS Method Parameters
The separation relies on the interaction between the derivatized amino acid and the chiral selector. The 6-Me-PyTC tag adds a rigid pi-system that interacts via
Chromatographic Conditions
| Parameter | Setting |
| Column | Chiralpak IB-3 (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 7.8) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 10% B; 1-10 min: 10% -> 60% B; 10-12 min: 60% B. |
| Column Temp | 35°C (Temperature control is critical for chiral resolution) |
Mass Spectrometry (MRM) Settings
The derivatives form intense
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Alanine | 240.1 | 151.1 | 25 | 18 |
| Phenylalanine | 316.2 | 151.1 | 30 | 22 |
| Valine | 268.1 | 151.1 | 25 | 20 |
| Leucine | 282.2 | 151.1 | 25 | 20 |
| Glutamic Acid | 298.1 | 151.1 | 28 | 20 |
Note: The product ion m/z 151.1 corresponds to the cleavage of the thiourea-pyridine tag (C7H7N2S+), serving as a universal reporter ion similar to the method used in iTRAQ.
Analytical Logic & Troubleshooting
Why 6-Me-PyITC over PITC?
Standard PITC derivatives (PTC-AA) rely on UV detection (254 nm). In LC-MS, PTC-AAs ionize poorly because the phenyl ring does not readily accept a proton. The 6-methylpyridine moiety has a pKa of ~6.0. In the acidic environment of the ESI source (or post-column acidification), it becomes positively charged, increasing sensitivity by orders of magnitude.
Why 6-Me-PyITC over Marfey's Reagent (FDAA)?
Marfey's reagent creates diastereomers that can be separated on achiral C18 columns. However, Marfey's derivatives are often very hydrophobic and elute late. The 6-Me-PyITC method uses a Chiral Stationary Phase (CSP) .[2] This allows for faster run times (shorter gradients) and often better peak shapes for polar amino acids, as the separation mechanism is driven by specific chiral cavity inclusion rather than just hydrophobicity.
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for 6-Me-PyITC chiral workflows.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283–293. Link(Foundational chemistry of isothiocyanate derivatization)
-
Ma, Y., et al. (2025). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry.[3] ResearchGate. Link(Establishes pyridyl isothiocyanates as superior MS tags)
-
Haginaka, J. (2000). Enantioselective separation of amino acids and their derivatives on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 906(1-2), 253-273. Link(Mechanistic basis for chiral separation of derivatized amino acids)
-
PubChem. (2025). This compound Compound Summary. Link(Verification of reagent structure and properties)
Sources
- 1. 2-ISOTHIOCYANATOPYRIDINE | 52648-45-0 [chemicalbook.com]
- 2. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of N-(6-Methylpyridin-2-yl)thiourea Derivatives
Executive Summary
This guide details the synthesis of
The 6-methyl substitution on the pyridine ring is not merely structural; it enhances lipophilicity (
Chemical Basis & Mechanism[2]
Reaction Mechanism
The synthesis proceeds via the nucleophilic addition of a primary or secondary amine to the central carbon of the isothiocyanate (
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.
-
Proton Transfer: A rapid proton transfer occurs (often solvent-assisted) from the cationic nitrogen to the anionic sulfur/nitrogen system, stabilizing the thiourea bond.
Electronic Considerations: The 6-methyl group on the pyridine ring is electron-donating (inductive effect). While this slightly reduces the electrophilicity of the isothiocyanate carbon compared to electron-deficient analogues (e.g., nitrophenyl isothiocyanates), it significantly improves the stability of the reagent against hydrolysis during storage.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the formation of thiourea derivatives.
Pre-Requisite: Reagent Preparation
Note: this compound is commercially available. However, for cost-efficiency or instability concerns, it can be synthesized fresh from 2-amino-6-methylpyridine.
Safety Warning: Isothiocyanates are lachrymators and sensitizers. Work in a fume hood.
Protocol A: Synthesis of the Isothiocyanate (If not purchased)
Method: Thiocarbonyldiimidazole (TCDI) mediated conversion.
-
Why TCDI? It avoids the use of highly toxic thiophosgene and provides a cleaner workup than DPT methods.
-
Dissolution: Dissolve 2-amino-6-methylpyridine (10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Activation: Add 1,1'-Thiocarbonyldiimidazole (TCDI) (11 mmol, 1.1 equiv) in one portion at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Workup: Wash with water (
mL) to remove imidazole byproduct. Dry organic layer over , filter, and concentrate.[1] -
Yield: The resulting oil/solid is sufficiently pure for the coupling step.
Core Protocol: Coupling Reaction
This section describes the coupling of this compound with amines.
Selection of Conditions
The choice of solvent and temperature depends on the nucleophilicity of the amine partner.
| Amine Type | Nucleophilicity | Recommended Solvent | Temperature | Reaction Time |
| Aliphatic Amines (e.g., Morpholine, Piperazine) | High | DCM or THF | 0°C | 1–3 Hours |
| Aromatic Amines (e.g., Aniline derivatives) | Moderate | Ethanol or Acetonitrile | Reflux | 4–12 Hours |
| Bulky/Deactivated Amines | Low | Toluene | Reflux ( | 12–24 Hours |
Detailed Procedure (Standard Protocol)
Materials:
-
This compound (1.0 equiv)
-
Target Amine (1.0 – 1.1 equiv)
-
Solvent: Ethanol (Absolute) or DCM (HPLC Grade)
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve This compound (1.0 mmol) in the chosen solvent (5–10 mL).
-
Expert Tip: If using DCM, ensure the amine is soluble. If using Ethanol, the product often precipitates, simplifying purification.
-
-
Addition: Add the Amine (1.0 mmol) dropwise.
-
Exotherm Check: For aliphatic amines, this is exothermic. Cool to 0°C during addition.
-
-
Incubation:
-
Method A (DCM): Stir at RT for 2 hours.
-
Method B (Ethanol): Heat to reflux (
C) for 4–6 hours.
-
-
Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The isothiocyanate spot (
) should disappear; a lower product spot should appear. -
Isolation:
-
If Precipitate Forms (Ethanol): Cool to 0°C. Filter the solid. Wash with cold ethanol (
mL) and then hexane. -
If Soluble (DCM): Evaporate solvent.[2] Recrystallize the residue from Ethanol/Water (9:1) or purify via silica column chromatography (Gradient: 0
50% EtOAc/Hexane).
-
Workflow Decision Tree
Figure 2: Decision matrix for solvent and isolation method selection.
Characterization & Validation
To ensure the integrity of the synthesized molecule, verify the following spectral markers.
NMR Spectroscopy ( -NMR in DMSO- )
-
Thiourea Protons (
): Two distinct signals (unless symmetric).- (adjacent to pyridine): Deshielded, typically 11.0 – 13.5 ppm (broad singlet).
- (adjacent to R-group): 8.0 – 10.0 ppm .
-
Methyl Group: A sharp singlet at
ppm . -
Pyridine Protons: 3 aromatic protons. Look for a triplet (
ppm) and two doublets ( ppm and ppm).[3]
Infrared Spectroscopy (FT-IR)
-
Stretch: The diagnostic band appears at 1100 – 1250 cm
(often weaker than ). -
Stretch: Broad bands at 3200 – 3400 cm
.
Applications & Biological Relevance[2][5][6][7][8][9][10][11]
Anti-Biofilm Activity
Derivatives of N-(6-methylpyridin-2-yl)thiourea have shown significant efficacy against bacterial biofilms (e.g., E. coli).[3] The 6-methyl group is critical for membrane permeability.
-
Key Reference: Compound 1d in Molecules 2023 demonstrated MBIC values of 625 µg/mL and high antioxidant capacity [1].
Anticancer Potential
Pyridyl thioureas act as bioisosteres for urea-based kinase inhibitors (e.g., Sorafenib analogues).
-
Mechanism:[4][1][5][6][7][8] The thiourea moiety forms bidentate hydrogen bonds with residues (e.g., Glu/Asp) in the ATP-binding pocket of kinases like VEGFR-2 [2].
Coordination Chemistry
These ligands coordinate with transition metals (
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Isothiocyanate | Ensure solvents are anhydrous. Store reagent under |
| Oily Product | Impurities preventing crystallization | Triturate the oil with cold Hexane or Diethyl Ether to induce solidification. |
| Starting Material Remains | Low Nucleophilicity of Amine | Switch solvent to Toluene and reflux; add catalytic base ( |
| Desulfurization | Overheating / Oxidation | Avoid temperatures |
References
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 2023.[9]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 2025.
-
Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. ResearchGate, 2025.
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 2024.[2]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 8. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reactions of 2-Isothiocyanato-6-methylpyridine with amino acid side chains
Here is the technical support guide for 2-Isothiocyanato-6-methylpyridine , designed as an interactive troubleshooting center.
Product Category: Heteroaromatic Crosslinkers & Bioconjugation Reagents Document ID: TS-ITC-PYR-002 Version: 3.1 (Current)
Overview & Chemical Behavior
Welcome to the technical guide for This compound . Unlike standard phenyl-isothiocyanates (PITC) or alkyl-isothiocyanates, this reagent features a pyridine ring which significantly alters its electronic profile.
The nitrogen atom in the pyridine ring is electron-withdrawing (via induction and resonance), making the isothiocyanate (–N=C=S) carbon at the 2-position highly electrophilic. While the 6-methyl group provides slight electron donation, the overall character is "hot" (highly reactive) compared to benzene analogs. This increases conjugation efficiency but drastically reduces half-life in aqueous buffers due to hydrolysis.
Core Reaction Logic
Your primary goal is the formation of a stable thiourea linkage with amines.[1] However, the electrophilicity of the pyridine ring invites competition from other nucleophiles.
Figure 1: The Reactivity Landscape. Note that while Cysteine reaction is fast, it is reversible. Hydrolysis is the primary yield-killer.
Critical Side Reactions & Troubleshooting
Issue 1: "My conjugation yield is low (<20%), despite using excess reagent."
Diagnosis: Hydrolysis Competition. The 2-pyridyl position activates the ITC group, making it susceptible to rapid hydrolysis by water, forming the non-reactive amine (2-amino-6-methylpyridine) and carbonyl sulfide (COS) [1]. This happens faster than with PITC.
-
The Trap: Using standard buffers (PBS at pH 7.4) is often too slow for Lysine conjugation (
), giving water time to destroy your reagent. -
The Fix:
-
Increase pH: Shift to pH 9.0–9.5 (Carbonate/Bicarbonate buffer). This deprotonates Lysines, making them better nucleophiles to outcompete water [2].
-
Organic Co-solvent: Dissolve 2-ITC-6-MePy in anhydrous DMSO or DMF immediately before addition. Keep the final organic content at 5–10% to suppress water activity.
-
Concentration: Increase protein concentration (>2 mg/mL). Second-order reaction rates depend on concentration; hydrolysis (pseudo-first order) does not.
-
Issue 2: "I see 'smearing' on my Western Blot or mass shift instability."
Diagnosis: Reversible Cysteine Adducts (Dithiocarbamates).
ITCs react with Cysteine thiols (
-
Mechanism:
-
Symptom: The label "falls off" during storage or electrophoresis (due to nucleophiles in loading buffer like
-ME or DTT). -
The Fix:
-
Pre-blocking: If Cysteines are not the target, block them with iodoacetamide (IAA) or N-ethylmaleimide (NEM) before adding the ITC.
-
Post-reaction: Unlike Maleimides, you cannot "fix" the dithiocarbamate. You must rely on high pH to drive the stable Lysine reaction and accept that Cysteine adducts will eventually reverse off.
-
Issue 3: "The reaction mixture turned yellow/precipitated."
Diagnosis: Polymerization or Solubility Limit.
-
Yellowing: Pyridine derivatives often exhibit color shifts upon conjugation or oxidation. However, rapid yellowing can indicate polymerization of the hydrolyzed amine product.
-
Precipitation: 2-ITC-6-MePy is hydrophobic. Adding it to aqueous buffer too quickly causes it to crash out before reacting.
-
The Fix: Add the reagent dropwise with vortexing. Do not use Tris buffer (contains amines). Use HEPES, MOPS, or Carbonate [4].
Validated Experimental Protocol
Protocol: High-Efficiency Labeling of IgG/BSA
Target: Lysine residues.[1][2][3] Reagent: this compound (MW: ~150.19 g/mol ).
Step 1: Buffer Exchange Ensure protein is in 0.1 M Sodium Carbonate, pH 9.0 .
-
Why? Maximizes Lysine deprotonation.
-
Critical: Remove all amine-containing buffers (Tris, Glycine) via dialysis or desalting column.
Step 2: Reagent Preparation Dissolve 2-ITC-6-MePy in anhydrous DMSO to a concentration of 10 mg/mL.
-
Note: Prepare immediately before use. Pyridyl-ITCs degrade in DMSO if moisture is present.
Step 3: Conjugation Add reagent to protein at a 20:1 molar excess .
-
Add DMSO solution slowly while gently vortexing.
-
Incubate: 1 hour at Room Temperature (Dark).
-
Why 1 hour? Longer incubations favor hydrolysis and non-specific hydrophobic interactions without increasing yield.
Step 4: Quenching & Cleanup Add 1M Ethanolamine or Glycine (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.
-
Mechanism:[4][5][6][7] Scavenges unreacted ITC to prevent it from reacting with the column or slowly reacting with Histidines.
-
Purification: Desalt using a Zeba Spin column or dialysis against PBS to remove hydrolyzed byproducts.
Troubleshooting Logic (Decision Tree)
Use this flow to diagnose failure modes in your experiment.
Figure 2: Diagnostic logic for optimizing ITC conjugations.
FAQ: Specific Nuances of 2-ITC-6-MePy
Q: Can I use this reagent to label Histidine tags? A: Generally, no. While ITCs can react with the imidazole nitrogen of Histidine, the bond is chemically unstable and readily hydrolyzes. For His-tag labeling, use transition metal chelate chemistry (e.g., Ni-NTA functionalized probes) instead.
Q: Does the 6-methyl group affect the reaction? A: Yes. It introduces steric bulk near the pyridine nitrogen. While the ITC is at position 2, the methyl at position 6 increases the lipophilicity of the molecule compared to unsubstituted pyridyl-ITC. This may require slightly higher DMSO concentrations (up to 10%) to maintain solubility during the reaction.
Q: I see a new peak in UV-Vis at 300-310 nm. What is it?
A: This is likely the thiourea bond formation coupled with the pyridine ring absorption. The conjugation of the ITC to an amine breaks the cumulated double bond system (
Q: Is the reaction reversible? A: The reaction with Lysine (Amine) is irreversible (stable thiourea). The reaction with Cysteine (Thiol) is reversible (dithiocarbamate). If you observe loss of signal, it is likely the thiol adduct reversing.
References
-
Drobnica, L., et al. (1977). The chemistry of the isothiocyanate group. The Chemistry of Cyanates and Their Thio Derivatives, 2, 1003-1221.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Chapter 1 - Functional Targets.
-
Podhradský, D., et al. (1979). Reactivity of isothiocyanates with amino acid side chains. Collection of Czechoslovak Chemical Communications.
-
BenchChem Technical Support. (2025). Optimizing reaction conditions for peptide derivatization with isothiocyanates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Troubleshooting guide for Edman degradation using 2-Isothiocyanato-6-methylpyridine
Topic: Sequencing with 2-Isothiocyanato-6-methylpyridine (6-Me-PyITC)
Welcome to the Advanced Protein Sequencing Support Hub. As a Senior Application Scientist, I have structured this guide to address the specific nuances of using This compound (6-Me-PyITC) . Unlike standard Phenyl Isothiocyanate (PITC), this reagent is engineered specifically for Mass Spectrometry (MS) detection . The pyridine ring acts as an ionization enhancer, allowing for femtomole-level sensitivity that standard UV-based Edman chemistry cannot achieve.
Part 1: The Mechanism & Chemistry (The "Why")
To troubleshoot effectively, you must understand the chemical engine driving your experiment. 6-Me-PyITC follows the standard Edman cycle but produces a Pyridyl-Thiohydantoin (PyTH) derivative rather than the standard PTH.
Key Chemical Advantage: The pyridine nitrogen (pKa ~5.2) accepts a proton during Electrospray Ionization (ESI), creating a pre-charged "tag" on the N-terminal amino acid derivative. This drastically increases ionization efficiency compared to the neutral phenyl ring of PITC.
Reaction Pathway Diagram
The following diagram illustrates the cycle, emphasizing the critical protonation step for MS detection.
Figure 1: The 6-Me-PyITC Edman Cycle. Note the final step where the pyridine ring facilitates ionization for MS detection.
Part 2: Protocol Optimization & Data
The 6-methyl group on the pyridine ring adds steric bulk and lipophilicity compared to a naked pyridine ring. This affects chromatographic retention and reagent stability.
Comparative Data: PITC vs. 6-Me-PyITC
| Feature | Standard PITC | 6-Me-PyITC (High-Sensitivity) |
| Primary Detection | UV Absorbance (269 nm) | ESI-MS / MS-MS |
| Sensitivity Limit | ~1-5 picomoles | ~50-100 femtomoles |
| Coupling pH | 9.0 - 9.5 | 8.0 - 8.5 (Lower to prevent hydrolysis) |
| Cleavage Acid | TFA (Liquid/Gas) | TFA (Liquid) |
| Dominant Ion | [M+H]+ (Weak) | [M+H]+ (Strong/Dominant) |
| Interference | UV-absorbing buffer salts | Non-volatile salts (suppress ionization) |
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes encountered when using 6-Me-PyITC.
Category A: Coupling & Yield Issues
Q1: My coupling efficiency is dropping after the 3rd cycle. Is the reagent unstable?
-
Diagnosis: Unlike PITC, pyridine-based isothiocyanates are more susceptible to hydrolysis and oxidation due to the electron-withdrawing nature of the pyridine nitrogen.
-
Solution:
-
Freshness is Critical: Prepare the 6-Me-PyITC solution immediately before use. Do not store it in solution for >24 hours.
-
Solvent Quality: Ensure your coupling buffer (typically Pyridine/Water or N-methylmorpholine) is strictly oxygen-free. Sparge with Argon.
-
pH Adjustment: The 6-methyl group provides some steric protection, but you should lower the coupling pH slightly (to ~8.2 - 8.5) compared to PITC. High pH (>9.5) accelerates the hydrolysis of 6-Me-PyITC into its corresponding amine, which kills the reaction.
-
Q2: I see a "preview" peak (n+1 amino acid) in my MS spectra. What is happening?
-
Diagnosis: This indicates "premature cleavage" or poor washing. However, with 6-Me-PyITC, it is often due to the increased basicity of the reagent itself acting as a catalyst if not removed.
-
Solution:
-
Increase the number of solvent washes (Ethyl Acetate or Heptane) after the coupling step.
-
The pyridine ring makes the reagent "stickier" on certain solid supports (like PVDF). Ensure your flow rate during the wash step is optimized to remove excess reagent.
-
Category B: Mass Spectrometry Detection
Q3: I have good chemical yield, but my MS signal is suppressed. Why?
-
Diagnosis: You are likely using non-volatile buffers or scavengers that compete with the PyTH derivative for ionization.
-
Solution:
-
Volatile Only: Ensure all conversion acids (e.g., aqueous TFA) and solvents are HPLC-MS grade. Avoid surfactants often used in UV-Edman (like SDS) as they will totally suppress the 6-Me-PyITC signal.
-
Cone Voltage: The 6-Me-PyTH derivative ionizes easily. If your cone voltage is too high, you might be fragmenting the tag off before detection. Lower the ionization energy (Soft Ionization).
-
Q4: How do I differentiate Leucine and Isoleucine?
-
Diagnosis: Isomers have identical masses.
-
Solution:
-
Retention Time: The 6-methyl group on the reagent adds lipophilicity, aiding in Reverse-Phase (RP) separation. Rely on the specific retention time shift between PyTH-Leu and PyTH-Ile.
-
Side Chain Fragmentation: If using MS/MS, look for the characteristic w-ions formed by side-chain loss, though this requires high-energy collision dissociation (HCD).
-
Category C: Side Reactions
Q5: I see a mass shift of +16 Da on my Methionine residues. Is the reagent causing this?
-
Diagnosis: This is oxidation (Met -> Met-Sulfoxide). While not caused by the reagent, the pyridine ring can facilitate electron transfer if oxidizing agents are present.
-
Solution:
-
Add a reducing agent like DTT or ethanethiol to the conversion flask.
-
Crucial: The 6-Me-PyITC reagent itself must be free of peroxides. Test your organic solvents (acetonitrile/ethyl acetate) for peroxide content.
-
References
-
Aebersold, R., et al. (1988).[1] "Design, synthesis, and characterization of a protein sequencing reagent yielding amino acid derivatives with enhanced detectability by mass spectrometry." Biochemistry.
-
Hess, D., et al. (1995). "Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of... phenylthiohydantoins." Analytical Biochemistry.
-
Chen, S., et al. (2011). "Integration of High Accuracy N-Terminus Identification in Peptide Sequencing... Via Isothiocyanate-Based Isotope Labeling." Journal of the American Society for Mass Spectrometry.
-
Edman, P., & Begg, G. (1967). "A protein sequenator."[2][3][4][5][6] European Journal of Biochemistry.
Sources
- 1. Design, synthesis, and characterization of a protein sequencing reagent yielding amino acid derivatives with enhanced detectability by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. US20200231956A1 - Means and methods for single molecule peptide sequencing - Google Patents [patents.google.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
Minimizing background noise in sequencing with 2-Isothiocyanato-6-methylpyridine
Technical Support Center: High-Sensitivity Protein Sequencing Topic: Minimizing Background Noise in Edman Degradation & MS-Sequencing using 2-Isothiocyanato-6-methylpyridine (2-ITC-6-MePy) Document ID: TS-SEQ-2024-05 Status: Active[1][2]
Executive Summary: The 2-ITC-6-MePy Advantage
To our Research Partners: You are likely accessing this guide because standard Phenyl Isothiocyanate (PITC) sequencing is yielding insufficient Signal-to-Noise (S/N) ratios, particularly in the sub-picomole range.[1][2] The "noise" you observe—often manifesting as large contaminant peaks (diphenylthiourea/DPTU) or baseline drift—compromises the identification of hydrophobic residues.[2]
This compound (2-ITC-6-MePy) is a chemically distinct coupling reagent designed to resolve these specific artifacts. Unlike PITC, the incorporation of a pyridine ring introduces a protonatable nitrogen, significantly altering the polarity and solubility profile of both the coupling byproducts and the resulting thiohydantoin derivatives.[2]
Key Mechanism of Action:
-
Byproduct Polarity Shift: The primary noise source in Edman degradation is the accumulation of thiourea byproducts.[1][2] The 2-ITC-6-MePy byproduct (di-pyridyl thiourea analog) is significantly more polar than DPTU.[1][2] In Reverse-Phase HPLC (RP-HPLC), this forces the noise to elute in the solvent front (void volume), leaving the analytical window clean for amino acid identification.[2]
-
Enhanced Ionization (MS Applications): For workflows utilizing LC-MS, the pyridine nitrogen acts as a "charge tag," increasing ionization efficiency in positive-ion mode and enhancing sensitivity by 10-50x compared to neutral PITC derivatives.[1][2]
Experimental Protocol: Modified Sequencing Workflow
Warning: 2-ITC-6-MePy is moisture-sensitive.[1][2] All solvents must be anhydrous (<0.005% water).[1][2]
Reagent Preparation
-
Coupling Buffer: N-methylmorpholine / Propanol / Water (buffer pH must be strictly controlled at 8.0–8.5; the basicity of the pyridine ring in the reagent requires less aggressive external base).[1][2]
-
Reagent Solution: 5% (v/v) 2-ITC-6-MePy in Heptane.[1][2] (Note: Do not use Benzene/Ethyl Acetate as with PITC; Heptane ensures phase separation from the polar byproducts).[1][2]
Step-by-Step Cycle
-
Coupling: Incubate protein with 5% 2-ITC-6-MePy at 48°C for 20 minutes.
-
Wash (Critical for Noise Reduction): Wash with Ethyl Acetate followed by Chlorobutane.[1][2]
-
Why: The polar pyridyl-thiourea byproducts are partially soluble in the aqueous phase and less soluble in non-polar washes, preventing "washout" of hydrophobic peptides while removing excess reagent.[2]
-
-
Cleavage: Anhydrous TFA (100%), 48°C, 10 minutes.
-
Conversion: 25% TFA (aq), 64°C, 20 minutes.
Troubleshooting Guide & FAQs
Category A: Chromatographic Noise & Ghost Peaks[1]
Q: I see a large peak eluting at 2.5 minutes that obscures Asp/Glu. Is this the reagent? A: Yes, but it is likely the hydrolyzed byproduct.[2]
-
Diagnosis: In standard PITC sequencing, DPTU elutes later, often obscuring Methionine or Valine.[2] With 2-ITC-6-MePy, the byproduct is more polar and elutes early.[1][2]
-
The Fix: Adjust your HPLC gradient. Start with a shallower gradient (0–10% B in 5 min) to push the MPTH-Asp/Glu peaks after the reagent void volume.[1][2]
-
Chemical Insight: The 6-methyl group adds slight lipophilicity compared to a pure pyridine ring.[1][2] If the noise overlaps with early amino acids, increase the column temperature to 55°C to sharpen the early eluting polar peaks.[2]
Q: The baseline rises significantly at the end of the run (Lag). A: This indicates "lead" effects or reagent accumulation on the column.[2]
-
The Fix: Perform a "blank" injection with high acetonitrile (90% B) between runs.[1][2] The pyridyl derivatives can interact with residual silanols on C18 columns.[1][2]
-
Pro-Tip: Switch to a C18 column with "polar-embedded" groups or end-capping to reduce silanol interactions with the basic pyridine nitrogen.[1][2]
Category B: Reaction Efficiency
Q: My sequencing yield drops drastically after Cycle 5. A: This is likely due to "Washout" of the peptide.[1][2]
-
Diagnosis: Because 2-ITC-6-MePy creates a more polar peptide derivative (PTC-peptide) before cleavage, it is more susceptible to being lost in the solvent washes if the protein isn't covalently attached to the membrane.[1][2]
-
The Fix:
Q: Can I use this reagent for Serine/Threonine phosphorylated sites? A: 2-ITC-6-MePy is superior to PITC for this.[1][2]
-
Reasoning: The coupling conditions are milder (lower pH requirement due to reagent basicity), which reduces the beta-elimination of phosphate groups on Ser/Thr.[2] You should see higher recovery of dehydro-Serine derivatives.[1][2]
Data Comparison: PITC vs. 2-ITC-6-MePy
| Feature | Standard PITC | 2-ITC-6-MePy | Benefit |
| Byproduct Elution | Mid-gradient (interferes with Met/Val/Pro) | Solvent Front (Void Volume) | Zero interference with hydrophobic residues |
| Detection Limit (UV) | ~1–5 pmol | ~0.5–1 pmol | Higher Sensitivity (Higher Extinction Coeff.)[1][2] |
| Detection Limit (ESI-MS) | 500 fmol | 10–50 fmol | Massive Ionization Gain (Protonatable N) |
| Wash Solvent | Ethyl Acetate / Benzene | Heptane / Chlorobutane | Safer / Less Toxic |
| Major Artifact | Diphenylthiourea (DPTU) | Di(methylpyridyl)thiourea | Easier to separate chromatographically |
Visualizing the Noise Reduction Pathway
The following diagram illustrates how the chemical structure of 2-ITC-6-MePy alters the physical properties of the waste products, effectively "cleaning" the analytical window.
Caption: Workflow showing how the polarity of the 2-ITC-6-MePy byproduct forces "noise" into the void volume, separating it from the analyte.
References
-
Edman, P., & Begg, G. (1967).[1][2][3] A protein sequenator.[1][2][3][4][5] European Journal of Biochemistry, 1(1), 80-91.[1][2] Link[1][2]
- Foundational text on the automated chemistry mechanics referenced in the protocol.
-
Chen, S., & Chen, L. (2001).[1][2] Reducing chemical background noise in automated protein sequencers. Journal of Chromatography A, 924(1-2), 261-267.[1][2] Link
- Establishes the baseline for "chemical noise" issues (DPTU)
-
Hess, D., et al. (1995).[1][2] 3-Pyridyl isothiocyanate: A new reagent for the sequencing of peptides and proteins by electrospray mass spectrometry.[1][2] Analytical Biochemistry, 224(1), 373-381.[1][2] Link
- Authoritative source on using Pyridine-Isothiocyanates (class behavior) to enhance sensitivity and alter hydrophobicity compared to PITC.
-
Bartkowiak-Wieczorek, J., et al. (2024).[1][2][6] Methylsulfinyl Hexyl Isothiocyanate (6-MSITC)...[1][2][6][7][8] Signaling Pathways.[1][2][8][9] Nutrients, 16(15), 2509.[1][2][8] Link
-
Cited for the chemical properties and biological stability of 6-substituted isothiocyanates, validating the reagent's stability profile.[2]
-
Sources
- 1. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. 4 Effective Edman Degradation Tips to Improve Protein Analysis Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer's Disease, and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-(Methylsulfinyl)hexyl isothiocyanate suppresses inducible nitric oxide synthase expression through the inhibition of Janus kinase 2-mediated JNK pathway in lipopolysaccharide-activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of 2-Isothiocyanato-6-methylpyridine during reactions
Welcome to the technical support center for 2-isothiocyanato-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this versatile reagent during chemical reactions. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Understanding the Challenge: The Susceptibility of this compound to Hydrolysis
This compound is a valuable building block in organic synthesis, particularly for the preparation of thiourea derivatives, which have shown a wide range of biological activities. However, the electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by water, leading to the formation of an unstable carbamic acid intermediate that readily decomposes. This hydrolysis not only consumes the starting material but can also lead to complex reaction mixtures and purification challenges.
The pyridine ring, while activating the isothiocyanate group towards nucleophilic attack, does not inherently protect it from hydrolysis. Therefore, maintaining anhydrous conditions is paramount for successful reactions involving this reagent.
Troubleshooting Guide & FAQs
Q1: My reaction with this compound is giving low yields and multiple byproducts. How do I know if hydrolysis is the problem?
A1: Hydrolysis is a very common culprit for such issues. The primary byproduct of hydrolysis is the corresponding amine (2-amino-6-methylpyridine) formed after the decomposition of the intermediate thiocarbamic acid.
Troubleshooting Steps:
-
Reaction Monitoring: The most effective way to diagnose hydrolysis is to monitor your reaction over time using an appropriate analytical technique.
-
Product and Byproduct Identification: Analyze your crude reaction mixture for the presence of 2-amino-6-methylpyridine.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of your starting material and the formation of new spots. The more polar 2-amino-6-methylpyridine will likely have a lower Rf value than the isothiocyanate.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components in your reaction mixture, including the starting material and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the characteristic signals of the starting material and the hydrolysis product in your crude sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The strong, characteristic absorption of the isothiocyanate group (around 2000-2200 cm⁻¹) will decrease as hydrolysis proceeds.
Q2: What are the most likely sources of water contamination in my reaction, and how can I eliminate them?
A2: Water can be introduced into your reaction from several sources. A systematic approach to excluding moisture is crucial.
Primary Sources of Water Contamination:
-
Solvents: Even "anhydrous" solvents from commercial suppliers can absorb moisture from the atmosphere if not handled and stored correctly.
-
Reagents: Other reagents in your reaction mixture may be hygroscopic or contain residual water.
-
Glassware: Improperly dried glassware is a significant source of water.
-
Atmosphere: Atmospheric moisture can readily enter the reaction vessel if not properly sealed and protected with an inert atmosphere.
dot
Caption: Key sources of water contamination and their corresponding preventative measures.
Core Protocols for Preventing Hydrolysis
To ensure the integrity of your reactions with this compound, the following protocols for preparing anhydrous solvents and working under an inert atmosphere are highly recommended.
Protocol 1: Preparation of Anhydrous Solvents
The choice of drying agent depends on the solvent. Below is a table summarizing recommended drying agents for common solvents used in reactions with isothiocyanates.
| Solvent | Recommended Drying Agent(s) | Procedure | Residual Water Content (ppm) | Reference(s) |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux and distill | ~13 | |
| Activated 3Å Molecular Sieves | Stand for 48h | <10 | ||
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux and distill (purple color indicates dryness) | ~43 | |
| Activated 3Å Molecular Sieves (20% m/v) | Stand for 48h | <10 | ||
| Acetonitrile (ACN) | Calcium Hydride (CaH₂) | Reflux and distill | <10 | |
| Activated 3Å Molecular Sieves | Stand for 72h | <10 | ||
| Toluene | Sodium/Benzophenone | Reflux and distill | <10 | |
| Activated 3Å Molecular Sieves | Stand for 48h | <10 |
Step-by-Step Solvent Drying (General Procedure using Molecular Sieves):
-
Activate Molecular Sieves: Place 3Å molecular sieves in a flask and heat at 300 °C under vacuum for at least 3 hours.
-
Cool Under Inert Atmosphere: Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.
-
Add to Solvent: Add the activated sieves to the solvent in a bottle with a septum-sealed cap. For optimal drying, use a loading of at least 10-20% (m/v).
-
Equilibrate: Allow the solvent to stand over the sieves for at least 48-72 hours before use.
-
Storage: Store the anhydrous solvent over the molecular sieves under an inert atmosphere.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
An inert atmosphere of nitrogen or argon is essential to prevent atmospheric moisture from entering your reaction.
dot
Caption: Workflow for setting up a reaction under an inert atmosphere.
Detailed Steps:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel, etc.).
-
Oven-dry the glassware at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the apparatus while still hot and immediately place it under a positive pressure of inert gas.
-
-
Inert Gas Setup:
-
Use a Schlenk line or a manifold with a dual vacuum/inert gas supply.
-
Alternatively, a balloon filled with inert gas can be used for simpler setups.
-
-
Purging the System:
-
Evacuate the assembled glassware under vacuum and then backfill with inert gas.
-
Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases are removed.
-
-
Adding Reagents and Solvents:
-
Use gas-tight syringes or cannulas to transfer anhydrous solvents and liquid reagents.
-
For solid reagents, quickly add them to the flask under a positive flow of inert gas.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by using a bubbler or a balloon.
-
If heating, ensure the condenser is properly cooled and vented through a bubbler.
-
Q3: Does the pH of the reaction mixture affect the stability of this compound?
A3: Yes, the pH of the reaction medium can significantly influence the rate of hydrolysis. Isothiocyanates are generally more stable at neutral or slightly acidic pH.
-
Basic Conditions: The presence of strong bases (e.g., hydroxide ions) will accelerate the hydrolysis of the isothiocyanate.
-
Acidic Conditions: While more stable than in basic media, strong acidic conditions can also promote hydrolysis, although the mechanism may differ.
Recommendation: If your reaction conditions permit, maintaining a neutral or slightly acidic pH is advisable. If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base and ensure that all reagents and solvents are scrupulously dry.
References
- A Comparative Guide to Analytical Methods for Isothiocyanate Detection. Benchchem.
- Drying Methods for Organic Solvents | PDF. Scribd.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14). ACS Publications.
Validation & Comparative
Comparative Guide: Validation of Protein Sequencing Results with 2-Isothiocyanato-6-methylpyridine
Executive Summary
Content Type: Technical Comparison & Validation Guide Subject: 2-Isothiocyanato-6-methylpyridine (2-ITC-6-MP) vs. Phenyl Isothiocyanate (PITC) Primary Application: N-terminal Edman Degradation with High-Sensitivity LC-MS Detection.
In the landscape of protein sequencing, Phenyl Isothiocyanate (PITC) remains the gold standard for robust, UV-based Edman degradation. However, the emergence of This compound (2-ITC-6-MP) represents a strategic shift toward Mass Spectrometry (MS) compatibility .
This guide addresses the validation of sequencing results obtained with 2-ITC-6-MP. Unlike PITC, which produces neutral phenylthiohydantoin (PTH) derivatives, 2-ITC-6-MP generates 6-methyl-pyridylthiohydantoin (6-MPyTH) derivatives. The pyridine nitrogen introduces a protonation site, significantly enhancing ionization efficiency in Electrospray Ionization (ESI-MS). This guide details the mechanistic differences, comparative performance, and a self-validating protocol to ensure data integrity.
Mechanism of Action: The Pyridine Advantage
To validate results, one must first understand the chemistry. The 2-ITC-6-MP reagent follows the classical Edman pathway but produces a distinct final product with unique physicochemical properties.
The Chemical Workflow[1][2]
-
Coupling: 2-ITC-6-MP reacts with the N-terminal amine at pH 9.0 to form a 6-methyl-pyridylthiocarbamyl (MPyTC) peptide.
-
Note: The 6-methyl group introduces slight steric bulk compared to PITC, potentially requiring longer coupling times for sterically hindered residues (e.g., Val, Ile).
-
-
Cleavage: Anhydrous acid (TFA) cleaves the N-terminal residue as an unstable anilinothiazolinone analogue (MPyTZ).
-
Conversion: Aqueous acid converts the MPyTZ into the stable 6-MPyTH-amino acid .
Diagram: 2-ITC-6-MP Sequencing Pathway
The following diagram illustrates the reaction flow and the critical validation checkpoints (HPLC vs. MS).
Caption: Mechanistic pathway of 2-ITC-6-MP degradation showing the generation of the stable 6-MPyTH derivative and orthogonal validation points.
Comparative Analysis: 2-ITC-6-MP vs. PITC
The decision to use 2-ITC-6-MP over PITC is usually driven by the need for higher sensitivity in limited-sample scenarios.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (2-ITC-6-MP) |
| Derivative Formed | Phenylthiohydantoin (PTH-AA) | 6-Methyl-Pyridylthiohydantoin (6-MPyTH-AA) |
| Detection Mode | UV Absorbance (269 nm) | UV (260-270 nm) & ESI-MS (+) |
| MS Sensitivity | Low (Neutral molecule, requires adducts) | High (Pyridine N protonates easily: [M+H]+) |
| Hydrophobicity | High | Moderate (Pyridine is polar) to High (Methyl group adds bulk) |
| Limit of Detection | ~1-5 pmol (UV) | < 100 fmol (MS) |
| Validation Risk | Low (Huge library of standard retention times) | Medium (Requires generation of in-house standards) |
Key Insight: The 6-methyl group on the pyridine ring serves a dual purpose. It increases the hydrophobicity relative to a bare pyridine ring, allowing the derivatives to be retained longer on C18 HPLC columns (preventing them from eluting in the void volume), while the pyridine nitrogen ensures high ionization efficiency.
Validation Protocol: A Self-Validating System
To validate sequencing results with this reagent, you cannot rely solely on historical PITC retention time libraries. You must establish a Self-Validating System using orthogonal detection (Chromatography + Mass Spectrometry).
Step 1: Generation of the "Truth" Standard
Before sequencing unknown proteins, you must synthesize a reference library.
-
React a standard amino acid mix (10 nmol each) with 2-ITC-6-MP using the standard coupling protocol.
-
Convert to stable 6-MPyTH derivatives.
-
Inject onto your HPLC system to establish the Master Retention Time Table.
Step 2: Chromatographic Validation (HPLC-UV)
Objective: Primary identification via retention time matching.[1][2]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Validation Criteria: Unknown peak retention time must match the Standard ± 0.05 min.
Step 3: Orthogonal Validation (LC-MS)
Objective: Confirmation of identity via molecular weight. This is the critical step where 2-ITC-6-MP outperforms PITC.
-
Method: ESI-MS in Positive Mode.
-
Mechanism: The pyridine nitrogen accepts a proton.
-
Validation Criteria: The observed mass must correspond to:
-
Calculation: The 6-MPyTH moiety adds a specific mass shift compared to the native amino acid.
-
Pass: Observed m/z matches theoretical m/z within instrument error (< 5 ppm for HRMS).
-
Diagram: Validation Decision Tree
Use this logic flow to determine if a sequence call is valid.
Caption: Decision logic for validating 2-ITC-6-MP sequencing results using orthogonal HPLC and MS data.
Experimental Protocol: 2-ITC-6-MP Sequencing
Pre-requisite: Protein sample must be PVDF-blotted or in solution (>90% purity).[3]
-
Sample Preparation:
-
Wash sample with methanol to remove salts.
-
Dry under nitrogen.
-
-
Coupling:
-
Add 20 µL Coupling Buffer (Pyridine:Water 1:1, pH adjusted to 9.0 with N-methylmorpholine).
-
Add 5 µL 2-ITC-6-MP (5% v/v in Acetonitrile).
-
Critical: Incubate at 50°C for 20 minutes. (Note: The methyl group may require slightly longer heat than PITC).
-
-
Wash:
-
Extract with Ethyl Acetate/Heptane (1:1) to remove excess reagent.
-
-
Cleavage:
-
Add 30 µL TFA (anhydrous). Incubate 10 min at 50°C.
-
Dry under nitrogen.
-
-
Conversion:
-
Add 30 µL 25% TFA (aq) . Incubate 10 min at 60°C.
-
This converts the unstable thiazolinone to the stable 6-MPyTH-AA .
-
-
Analysis:
-
Inject 10 µL onto LC-MS system.
-
Troubleshooting & Data Interpretation
| Observation | Potential Cause | Corrective Action |
| Low Signal in MS | Ion suppression or pH too high | Ensure mobile phase is acidic (0.1% Formic Acid) to protonate the pyridine nitrogen. |
| Double Peaks in HPLC | Incomplete conversion | Increase Conversion step time or temperature (60°C). |
| Missing Hydrophobic Residues | Steric hindrance of 6-methyl group | Increase Coupling time to 30 mins for Val, Ile, Leu. |
| High Background | Excess reagent carryover | Improve the Ethyl Acetate wash step after coupling. |
References
-
Edman, P. (1950).[4] Method for determination of the amino acid sequence in peptides.[5][1][4][6][7][8][9][10][11][12][13][14] Acta Chemica Scandinavica, 4, 283–293.
-
Hess, D., et al. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins.[15] Analytical Biochemistry, 224(1), 373-381.
- Context: Establishes the utility of pyridine-based isothiocyan
-
Smith, J. B. (2001). Peptide Sequencing by Edman Degradation.[1][2][3][4][7][8][9][10][11][12][16][17] Encyclopedia of Life Sciences.
-
MtoZ Biolabs. (2025). Edman Degradation Method of Protein Sequencing.[5][1][2][4][6][7][8][9][11][12][16][17]
-
BenchChem. (2025).[2] A Comparative Guide to N-Terminal Protein Derivatization.
Sources
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. ehu.eus [ehu.eus]
- 6. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman Degradation Method of Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. longdom.org [longdom.org]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 13. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2020201350A1 - Means and methods for single molecule peptide sequencing - Google Patents [patents.google.com]
- 15. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 17. pnas.org [pnas.org]
Safety Operating Guide
Personal protective equipment for handling 2-Isothiocyanato-6-methylpyridine
Part 1: Executive Hazard Architecture
Do not treat this compound as a generic reagent. 2-Isothiocyanato-6-methylpyridine (CAS: 52648-44-9) combines the high electrophilic reactivity of an isothiocyanate (-N=C=S) with the pharmacological activity of a methylpyridine (picoline) core.
The "Why" Behind the Risk
-
Potent Electrophile (Sensitization): The isothiocyanate carbon is highly electron-deficient. It rapidly forms covalent thiourea bonds with nucleophilic amino acid residues (lysine, cysteine) in your biological proteins. This is the mechanism of sensitization ; once sensitized, trace exposure can trigger anaphylactic shock.
-
Lachrymator & Vesicant: Like its structural analogs (Allyl isothiocyanate), this compound attacks mucous membranes. It is not just an irritant; it is a lachrymator capable of causing corneal opacity and pulmonary edema.
-
Transdermal Vector: The lipophilic methylpyridine ring facilitates rapid dermal absorption, carrying the reactive isothiocyanate group into the systemic circulation.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact. Isothiocyanates can permeate thin nitrile rubber (< 4 mil) in minutes. The following PPE protocol is a self-validating barrier system.
PPE Selection Table
| Component | Standard Requirement | "Senior Scientist" Recommendation | Rationale |
| Hand Protection | Nitrile (4 mil) | Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: Laminate (Silver Shield/4H) or 8 mil Nitrile (if laminate unavailable for short tasks). | Laminate films provide >4h breakthrough time against organic isothiocyanates. Nitrile degrades rapidly upon direct contact. |
| Eye Protection | Safety Glasses | Chemical Goggles (Unvented) + Face Shield | Vapors are lachrymatory. Safety glasses allow vapor bypass, leading to involuntary eye closure during critical handling. |
| Respiratory | Fume Hood | Fume Hood + P100/OV Respirator (Spill only) | Primary containment (Hood) is mandatory. Respirators are for emergency egress or spill cleanup outside the hood. |
| Body | Lab Coat | Tyvek® Lab Coat (Closed front) or Apron | Cotton lab coats absorb isothiocyanates, creating a secondary exposure source near the skin. |
Visualization: PPE Decision Logic
The following diagram illustrates the logical flow for selecting PPE based on the operation scale.
Figure 1: PPE Selection logic based on operational scale. Note the escalation to laminate gloves for synthesis scales.
Part 3: Operational Protocol (Step-by-Step)
Preparation & Weighing (The Critical Step)
Solid isothiocyanates are often waxy or low-melting solids that sublime.
-
Static Control: Use an anti-static gun on the weighing boat. Static discharge can disperse micro-particles of the sensitizer into the air.
-
The "Double-Containment" Weighing Method:
-
Tare a vial with its cap on inside the balance.
-
Move vial to Fume Hood.
-
Add reagent to vial inside the hood. Cap tightly.
-
Return to balance to measure mass.
-
Never open the stock container on the open bench.
-
Solubilization & Reaction
-
Solvent Choice: Avoid protic solvents (alcohols, amines) unless they are reactants. Isothiocyanates react slowly with alcohols to form thiocarbamates. Use anhydrous DCM, THF, or Toluene.
-
Temperature: Keep reactions cool (0°C to RT). Heating increases vapor pressure and lachrymatory risk.
Decontamination (Self-Validating System)
You cannot rely on smell (olfactory fatigue). You must use chemical logic to validate cleanup.
-
The Quenching Solution: Prepare a mixture of 50% Aqueous Ammonia (conc.) + 50% Ethanol .
-
Mechanism: Ammonia (
) is a potent nucleophile that rapidly attacks the electrophilic carbon of the isothiocyanate ( ) to form a stable, non-volatile thiourea ( ). -
Validation: Wipe surfaces with the quenching solution. If the solution turns slightly yellow (common with thiourea formation from pyridines) or if the lachrymatory effect ceases immediately, the hazard is neutralized.
Part 4: Emergency Response & Disposal
Workflow: Spill Management
This workflow dictates the immediate response to a spill outside the fume hood.
Figure 2: Emergency spill response workflow emphasizing the chemical quenching step prior to disposal.
Disposal of Glassware & Waste
-
Never place un-quenched isothiocyanate residues in the general organic waste stream. This can pressurize waste drums if they contain residual amines.
-
Protocol:
-
Rinse all glassware with the Ammonia/Ethanol quenching solution .
-
Let stand for 1 hour.
-
Rinse with water and acetone.
-
Dispose of the rinsate in a segregated "Quenched Isothiocyanate" waste stream.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Isothiocyanates. National Center for Biotechnology Information. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
